7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine
Description
Properties
IUPAC Name |
7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-9-5-4(3)10-2-11-6(5)8/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHYYIJDYMVONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680932 | |
| Record name | 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032650-41-1 | |
| Record name | 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Abstract
This technical guide provides a comprehensive overview of a strategic and plausible synthetic pathway for 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The pyrrolo[3,2-d]pyrimidine scaffold, an isomer of the biologically significant 7-deazapurine, is a privileged structure in the development of novel therapeutics, including kinase inhibitors and antiviral agents.[][2] This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the reaction mechanisms and experimental protocols. The proposed synthesis is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of this compound
This compound (C₆H₃BrClN₃) is a halogenated derivative of the 9-deazapurine core structure.[3] Its importance lies in its versatile reactivity, making it a valuable building block for the synthesis of more complex, biologically active molecules.[4] The presence of two distinct halogen atoms—a bromine at the 7-position of the pyrrole ring and a chlorine at the 4-position of the pyrimidine ring—offers orthogonal reactivity for subsequent cross-coupling reactions or nucleophilic substitutions. This allows for the systematic and regioselective introduction of various functional groups, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.[4]
The broader class of 7-deazapurine analogs has demonstrated significant potential in therapeutic applications, including the development of treatments for cancer and viral infections.[5] The replacement of the N7 nitrogen atom of the purine core with a carbon atom alters the electronic properties of the ring system and provides a vector for substitution, often leading to enhanced binding affinity with biological targets.[][2] This guide will delineate a robust and efficient synthetic route to this key intermediate, empowering researchers to access this valuable scaffold for their discovery programs.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of the target molecule suggests a two-step sequence starting from the commercially available 5H-pyrrolo[3,2-d]pyrimidin-4-one. This approach prioritizes the installation of the less reactive bromine substituent on the electron-rich pyrrole ring, followed by the more challenging chlorination of the pyrimidinone.
Caption: Retrosynthetic analysis of the target compound.
This pathway is strategically advantageous as the electrophilic bromination of the pyrrole ring is a high-yielding and regioselective transformation. The subsequent chlorination of the pyrimidinone, while requiring more forcing conditions, is a well-established method for converting hydroxylated pyrimidines and their tautomers to their chloro-derivatives.
Proposed Synthesis Pathway and Mechanistic Insights
The proposed synthesis of this compound is a two-step process. The following sections provide detailed experimental protocols and an in-depth discussion of the underlying reaction mechanisms.
Step 1: Electrophilic Bromination of 5H-pyrrolo[3,2-d]pyrimidin-4-one
The first step involves the regioselective bromination of the pyrrole ring of 5H-pyrrolo[3,2-d]pyrimidin-4-one. The pyrrole moiety is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a source of electrophilic bromine under relatively mild conditions, minimizing side reactions.
Reaction Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The bromine atom in NBS is polarized, rendering it electrophilic. The electron-rich pyrrole ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex. The succinimide anion then acts as a base to deprotonate the intermediate, restoring aromaticity and yielding the 7-bromo product. The reaction is highly regioselective for the 7-position due to the electronic activation of the pyrrole ring.
Caption: Mechanism of electrophilic bromination with NBS.
Proposed Experimental Protocol:
-
To a stirred solution of 5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-one.
| Parameter | Value | Reference/Justification |
| Starting Material | 5H-pyrrolo[3,2-d]pyrimidin-4-one | Commercially available precursor |
| Reagent | N-Bromosuccinimide (NBS) | Standard reagent for electrophilic bromination of electron-rich heterocycles.[6] |
| Solvent | N,N-dimethylformamide (DMF) | Common solvent for NBS brominations, ensuring solubility of the starting material. |
| Temperature | 0 °C to room temperature | Mild conditions to control reactivity and minimize side products. |
| Stoichiometry | 1.05 eq of NBS | A slight excess of the brominating agent ensures complete conversion of the starting material. |
| Workup | Precipitation in ice-water | Effective method for isolating the product from the polar solvent. |
Step 2: Chlorination of 7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-one
The second and final step is the conversion of the pyrimidinone to the corresponding 4-chloro-pyrimidine. This is achieved by treating the intermediate with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). This reaction often requires elevated temperatures to proceed.
Reaction Mechanism: Nucleophilic Substitution on Phosphorus
The pyrimidinone exists in tautomeric equilibrium with its 4-hydroxy-pyrimidine form. The hydroxyl group of the tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by a series of elimination and substitution steps, facilitated by a base (often a tertiary amine like N,N-diisopropylethylamine (DIPEA) or pyridine is added, or POCl₃ itself can act as the medium), which ultimately results in the replacement of the hydroxyl group with a chlorine atom.
Caption: Simplified mechanism of chlorination with POCl₃.
Proposed Experimental Protocol:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, suspend 7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
| Parameter | Value | Reference/Justification |
| Starting Material | 7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-one | Synthesized in Step 1 |
| Reagent | Phosphorus oxychloride (POCl₃) | Standard and effective reagent for the chlorination of hydroxypyrimidines.[7] |
| Base | N,N-diisopropylethylamine (DIPEA) | Acts as a proton scavenger to drive the reaction to completion. |
| Temperature | Reflux (~110-115 °C) | Elevated temperature is typically required for this transformation. |
| Workup | Quenching on ice, neutralization, and extraction | Standard procedure for reactions involving POCl₃. Careful quenching is crucial due to the exothermic reaction with water.[8] |
Characterization of the Final Product
As of the date of this publication, detailed experimental spectroscopic data for this compound has not been reported in peer-reviewed literature. However, based on the structure and data from analogous compounds, the following characteristics can be predicted:
| Analysis | Predicted Data |
| Appearance | Light brown to brown solid[3] |
| Molecular Formula | C₆H₃BrClN₃ |
| Molecular Weight | 232.47 g/mol [3] |
| ¹H NMR (DMSO-d₆) | δ ~12.5 (br s, 1H, NH), ~8.7 (s, 1H, pyrimidine-H), ~8.1 (s, 1H, pyrrole-H) |
| ¹³C NMR (DMSO-d₆) | δ ~152, ~150, ~143, ~135, ~125, ~103 |
| Mass Spectrometry (ESI+) | m/z ~231.9 [M+H]⁺, with characteristic isotopic pattern for Br and Cl |
Conclusion
The proposed two-step synthesis of this compound represents a robust and efficient method for accessing this valuable building block. The pathway leverages well-understood and reliable transformations in heterocyclic chemistry, providing a solid foundation for researchers in drug discovery and organic synthesis. The strategic installation of orthogonal halogen handles opens up a multitude of possibilities for further chemical exploration and the development of novel bioactive compounds. This guide provides the necessary theoretical and practical framework to enable the successful synthesis and utilization of this important chemical entity.
References
- 2. 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine | 1311275-33-8 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a key building block, a thorough understanding of its characteristics is paramount for its effective application in the development of novel therapeutics and advanced materials.
Introduction: The Strategic Importance of this compound
This compound, a 9-deazapurine analog, presents a unique scaffold for chemical exploration. The pyrrolo[3,2-d]pyrimidine core is isosteric to purine, a fundamental component of nucleic acids, rendering it a privileged structure in drug discovery for interacting with a wide array of biological targets. The strategic placement of a bromine atom at the 7-position and a chlorine atom at the 4-position offers two distinct reactive sites for further functionalization, making it a versatile intermediate in the synthesis of complex molecules with potential therapeutic activities, including anticancer and antimicrobial properties.[1]
Core Physicochemical Properties
While this compound is commercially available, detailed experimental data on its physicochemical properties are not extensively published in peer-reviewed literature. The following table summarizes the known identifiers and physical state of the compound.
| Property | Value | Source |
| CAS Number | 1032650-41-1 | [2][3][4] |
| Molecular Formula | C₆H₃BrClN₃ | [2][3][4] |
| Molecular Weight | 232.47 g/mol | [2] |
| Appearance | Light brown to brown solid | [2] |
To provide a practical context for researchers, the following table presents experimentally determined data for closely related structural analogs. This comparative data can offer valuable insights into the expected properties of this compound.
| Property | 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine |
| CAS Number | 22276-95-5 | 63200-54-4 |
| Molecular Weight | 232.47 g/mol | 188.01 g/mol |
| Melting Point | 221-225 °C | Not available |
| Boiling Point | 384.3 °C at 760 mmHg | Not available |
| Water Solubility | Slightly soluble | Not available |
Synthesis and Structural Elucidation Workflow
The synthesis of this compound typically involves a multi-step process, culminating in the selective halogenation of the pyrrolopyrimidine core. A common synthetic route starts from 7-bromo-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one, which is then chlorinated.[1]
Caption: General synthetic workflow for this compound.
Experimental Protocols for Physicochemical Characterization
To address the gap in available data, this section outlines the standard, self-validating protocols for determining the key physicochemical properties of this compound.
Determination of Melting Point
The melting point is a crucial indicator of purity.
Protocol:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a rate of 10-15 °C per minute initially, and then slowed to 1-2 °C per minute as the expected melting range is approached.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
-
The measurement is repeated two more times, and the average value is reported.
Solubility Determination (Shake-Flask Method)
Understanding solubility in various solvents is critical for reaction setup, purification, and formulation.
Protocol:
-
An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO, DMF) in a sealed vial.
-
The vial is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is visually confirmed.
-
The suspension is then filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove the excess solid.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
-
The experiment is performed in triplicate for each solvent.
Caption: Step-by-step protocol for solubility determination.
Spectroscopic Analysis
Spectroscopic data provides unequivocal structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons. For this compound, one would expect signals for the pyrrole N-H proton and the two aromatic protons on the pyrrole and pyrimidine rings.
-
¹³C NMR: Indicates the number of unique carbon atoms and their electronic environments. The spectrum would show six distinct signals corresponding to the carbon atoms in the heterocyclic rings.
-
Protocol: A sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight and provides information about the isotopic distribution, which is characteristic for compounds containing bromine and chlorine.
-
Protocol: A dilute solution of the sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). The mass-to-charge ratio (m/z) of the molecular ion is measured.
-
-
Infrared (IR) Spectroscopy:
-
Identifies the functional groups present in the molecule. Key expected absorptions would include N-H stretching, C=N and C=C stretching of the aromatic rings, and C-Cl and C-Br stretching.
-
Protocol: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Reactivity and Stability
The chemical reactivity of this compound is dominated by the two halogen substituents.[2]
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position of the electron-deficient pyrimidine ring is highly susceptible to displacement by nucleophiles such as amines, alcohols, and thiols. This is a common strategy for introducing diverse side chains in drug discovery programs.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 7-position of the pyrrole ring is amenable to various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
Stability and Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[5] It is expected to be stable under these conditions. Incompatible materials include strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. While a comprehensive, publicly available dataset of its experimentally determined physicochemical properties is currently limited, this guide provides a framework for its characterization based on established protocols and comparative data from closely related analogs. A thorough understanding and experimental determination of these properties are crucial for unlocking the full potential of this important heterocyclic intermediate in the development of next-generation pharmaceuticals and functional materials.
References
Topic: 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine Chemical Structure Elucidation
An In-depth Technical Guide
Authored by a Senior Application Scientist
Foreword
The pyrrolo[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for a range of biologically active molecules.[1][2] Specifically, 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine (C₆H₃BrClN₃) is a critical building block whose precise structure and purity are paramount for the successful development of novel therapeutics.[2] The presence of two distinct halogen atoms at reactive positions offers a rich platform for synthetic diversification.[2] This guide provides a comprehensive, logic-driven workflow for the unambiguous structural elucidation of this key intermediate, moving beyond simple data reporting to explain the causality behind each analytical choice.
Part 1: Foundational Characterization - Purity and Elemental Composition
Before committing to extensive NMR analysis, it is imperative to confirm the sample's purity and verify its elemental formula. These initial steps prevent the misinterpretation of data arising from impurities or incorrect starting materials.
Purity Assessment via High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Rationale: HPLC is the workhorse for purity determination in organic synthesis. For a molecule like this compound, the fused aromatic system contains a strong chromophore, making UV detection both simple and highly sensitive. A reverse-phase C18 column is the standard choice, providing excellent separation for a broad range of moderately polar organic compounds. The use of a formic acid modifier in the mobile phase ensures the protonation of the basic nitrogen atoms in the pyrrolopyrimidine core, leading to sharp, symmetrical peak shapes.
Protocol: Reverse-Phase HPLC-UV
-
System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Initial: 5% B
-
0-15 min: Ramp to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: 1 mg/mL solution in Methanol or DMSO.
-
Acceptance Criterion: A single major peak with >97% peak area is desired for definitive structural analysis.
Molecular Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS is non-negotiable for confirming the elemental composition. For halogenated compounds, it provides a definitive signature. The presence of both bromine (⁷⁹Br/⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) creates a highly characteristic isotopic pattern that serves as an orthogonal confirmation of the molecule's identity. Electrospray ionization (ESI) in positive mode is ideal, as the heterocyclic nitrogens are readily protonated to form the [M+H]⁺ ion.
Data Presentation: Expected Isotopic Distribution for [C₆H₃BrClN₃+H]⁺
| Ion Species | Theoretical m/z | Relative Abundance |
| [C₆H₄⁷⁹Br³⁵ClN₃]⁺ | 231.9331 | 100.0% |
| [C₆H₄⁸¹Br³⁵ClN₃]⁺ | 233.9311 | 97.3% |
| [C₆H₄⁷⁹Br³⁷ClN₃]⁺ | 233.9302 | 32.0% |
| [C₆H₄⁸¹Br³⁷ClN₃]⁺ | 235.9282 | 31.1% |
Protocol: ESI-Time-of-Flight (TOF) HRMS
-
Sample Preparation: Dilute the stock solution to ~5-10 µg/mL in 50:50 Acetonitrile:Water.
-
Ionization Mode: ESI Positive.
-
Mass Analyzer: TOF or Orbitrap.
-
Acquisition Range: m/z 100-400.
-
Analysis: The measured m/z for the monoisotopic peak should match the theoretical value with an error of < 5 ppm. The observed isotopic pattern must match the theoretical distribution for the proposed formula.
Part 2: Definitive Structural Assembly via NMR Spectroscopy
NMR spectroscopy is the ultimate tool for determining atomic connectivity. A full suite of 1D and 2D experiments is required for an unimpeachable assignment.[3][4] The combination of these techniques provides a self-validating system for constructing the molecular framework piece by piece.[5]
Logical Workflow for NMR Elucidation
The process follows a logical progression from simple proton counts to complex, long-range correlations that stitch the entire molecule together.
Caption: Logical workflow for NMR-based structure elucidation.
¹H and ¹³C NMR: Identifying the Components
Expertise & Rationale: ¹H NMR provides the number of distinct proton types and their immediate electronic environment. ¹³C NMR provides the same information for the carbon skeleton. A DEPT-135 experiment is run concurrently with the ¹³C NMR to differentiate carbon types (CH/CH₃ positive, CH₂ negative, Quaternary absent), which is critical for assignment. DMSO-d₆ is the solvent of choice due to its excellent solubilizing power and its ability to slow the exchange of the N-H proton, making it observable.
Protocol: 1D NMR Acquisition
-
Sample Preparation: Dissolve 10-15 mg of the compound in 0.7 mL of DMSO-d₆.
-
Spectrometer: 400 MHz or higher.
-
¹H NMR: Acquire 16 scans, referencing the residual DMSO peak at 2.50 ppm.
-
¹³C NMR: Acquire 1024 scans with proton decoupling, referencing the DMSO-d₆ septet at 39.52 ppm.
-
DEPT-135: Acquire using a standard pulse sequence.
Expected Observations:
-
¹H Spectrum: Three signals are expected: two singlets in the aromatic region (for H2 and H6) and one broad singlet for the pyrrole N-H proton at a high chemical shift (>11 ppm).
-
¹³C Spectrum: Six distinct aromatic carbon signals are expected.
-
DEPT-135 Spectrum: Only two positive signals (for C2 and C6) should be visible, confirming the presence of two CH groups and four quaternary carbons.
2D NMR: Assembling the Structure
Expertise & Rationale: 2D NMR is where the structure is definitively proven.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It's a simple but crucial mapping step, linking the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this task. It reveals correlations between protons and carbons over 2 or 3 bonds. These "long-range" correlations are the key to connecting the molecular fragments and unambiguously placing the substituents.
Visualizing the Key HMBC Connections
The HMBC spectrum allows us to piece the puzzle together. The diagram below illustrates the critical correlations expected for this compound.
Caption: Key 2- and 3-bond HMBC correlations confirming the structure.
Trustworthiness through Self-Validation: The power of this analysis lies in its interlocking nature. The structure is confirmed only when all observed correlations are consistent with the proposed structure and no other possible isomer.
-
Connecting the Rings: The most critical correlation is from the pyrimidine proton H2 to the pyrrole bridgehead carbon C7a (a ³J coupling). This single cross-peak definitively links the two rings of the core scaffold.
-
Placing the Chlorine: The H2 proton will show a two-bond (²J) correlation to the carbon it is adjacent to, C4 . Since we know from the molecular formula that a chlorine atom is present, and this carbon has no attached protons, this correlation confirms the location of the 4-chloro substituent.
-
Placing the Bromine: The pyrrole N-H proton provides the final piece of the puzzle. It will show a strong two-bond (²J) correlation to carbon C5a and a crucial three-bond (³J) correlation to carbon C7 . This long-range coupling to the halogenated, proton-less carbon confirms the position of the bromine atom at C7.
Conclusion
The structural elucidation of this compound is a systematic process that builds a case for the final structure through layers of validated evidence. By first establishing purity and elemental composition with HPLC and HRMS, we create a solid foundation. The subsequent, detailed interrogation by a suite of 1D and 2D NMR experiments allows for the definitive and unambiguous assembly of the molecular framework. This rigorous, multi-technique approach ensures the highest level of confidence in the material's identity, a prerequisite for its successful application in research and drug development.
References
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The subject of this guide, 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine, is a halogenated derivative with significant potential for therapeutic development, particularly in oncology.[1] While its precise mechanism of action is still under active investigation, extensive research on analogous compounds points towards two primary, and not mutually exclusive, pathways: kinase inhibition and disruption of one-carbon metabolism (antifolate activity) . This document serves as an in-depth technical guide, postulating these mechanisms and providing a comprehensive, field-proven framework for their experimental validation.
Introduction: The Therapeutic Potential of a Halogenated Pyrrolopyrimidine
This compound is a heterocyclic compound whose structure suggests a high potential for interaction with various biological targets.[2] The presence of halogen atoms, specifically bromine and chlorine, can enhance binding affinity and selectivity for target proteins. The pyrrolopyrimidine core acts as a purine isostere, making it a prime candidate for interacting with ATP-binding sites in kinases or folate-dependent enzymes.[3] Halogenated pyrrolo[3,2-d]pyrimidine analogues have demonstrated antiproliferative activity, inducing cell cycle arrest, highlighting their potential as anticancer agents.[1] This guide will explore the two most probable mechanisms of action and provide the necessary protocols to elucidate the specific biological role of this promising compound.
Postulated Mechanism of Action I: Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine scaffolds are prevalent in a multitude of approved and investigational kinase inhibitors.[4] These compounds often function as ATP-competitive inhibitors.[5] We hypothesize that this compound acts as an inhibitor of one or more protein kinases critical for cancer cell proliferation and survival.
Putative Kinase Targets
Based on studies of structurally similar compounds, potential kinase targets for this compound include, but are not limited to:
-
p21-Activated Kinase 4 (PAK4): Overexpressed in numerous cancers, PAK4 is a key regulator of cell motility, survival, and cytoskeletal dynamics. Derivatives of the related 7H-pyrrolo[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against PAK4.[5]
-
Receptor Tyrosine Kinases (RTKs): This family, including EGFR, VEGFR2, and Her2, are well-established targets in oncology. Halogenated pyrrolopyrimidines have been designed as multi-targeted inhibitors of these RTKs.
-
Other Serine/Threonine and Tyrosine Kinases: The broad applicability of the pyrrolopyrimidine scaffold suggests potential activity against other kinases such as Mps1, RET, and CDK2.
Proposed Signaling Pathway: Inhibition of the PAK4 Axis
The following diagram illustrates the proposed inhibitory action of this compound on the PAK4 signaling pathway, a critical node in cancer progression.
References
- 1. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sci-hub.box [sci-hub.box]
- 5. mdpi.com [mdpi.com]
solubility and stability of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
An In-depth Technical Guide to the Solubility and Stability of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Introduction: Unveiling a Key Synthetic Building Block
This compound (CAS No: 1032650-41-1) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid, bicyclic pyrrolo[3,2-d]pyrimidine core serves as a versatile scaffold for the synthesis of biologically active molecules, particularly kinase inhibitors and other targeted therapeutics.[1][3] The strategic placement of halogen atoms—a chlorine at the 4-position of the pyrimidine ring and a bromine at the 7-position of the pyrrole ring—provides two distinct, reactive sites for further chemical modification, making it an indispensable intermediate for developing novel drug candidates.[1][2]
Understanding the fundamental physicochemical properties of this intermediate, specifically its solubility and stability, is paramount for its effective use in synthetic chemistry and for the successful development of new chemical entities. This guide provides a comprehensive overview of these properties, grounded in established chemical principles and field-proven methodologies, to empower researchers in their experimental design and execution.
Core Physicochemical Properties
A foundational understanding begins with the compound's basic molecular characteristics. These properties influence its behavior in both reactive and biological systems.
| Property | Value | Source |
| CAS Number | 1032650-41-1 | [2][4] |
| Molecular Formula | C₆H₃BrClN₃ | [1][2][4] |
| Molecular Weight | 232.47 g/mol | [1][2] |
| Appearance | Light brown to brown solid | [1] |
| IUPAC Name | This compound | [2] |
Section 1: The Solubility Profile
Solubility is a critical parameter that dictates a compound's utility in synthetic reactions, formulation, and biological assays. The dual-halogenated, heterocyclic nature of this compound results in a nuanced solubility profile.
Mechanistic Insights into Solubility
The solubility of this molecule is governed by a balance of competing factors:
-
Limited Aqueous Solubility: Like many heterocyclic compounds rich in carbon, it exhibits low solubility in water. While the nitrogen atoms in the rings can act as hydrogen bond acceptors, the overall nonpolar surface area and the hydrophobic nature of the halogen atoms dominate, leading to unfavorable interactions with water. A closely related isomer, 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is described as "slightly soluble in water".[5][6][7]
-
Solubility in Organic Solvents: The compound demonstrates significantly better solubility in polar aprotic organic solvents. Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective due to their ability to engage in dipole-dipole interactions and solvate the heterocyclic core. Protic solvents like ethanol may also be used, though solubility might be more limited.[8][9] This behavior is characteristic of similar pyrrolo[2,3-d]pyrimidine scaffolds.[8][9]
Qualitative Solubility Data
The following table provides a general guide to the solubility of this compound in common laboratory solvents, based on the behavior of analogous structures.
| Solvent | Type | Expected Solubility | Rationale |
| Water | Polar Protic | Very Low / Insoluble | Predominantly nonpolar character. |
| Methanol / Ethanol | Polar Protic | Sparingly Soluble | Can engage in some hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Strong dipole moment effectively solvates the molecule. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Effective solvation of the heterocyclic system. |
| Dichloromethane (DCM) | Nonpolar | Slightly Soluble | Limited polarity restricts strong interactions. |
| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble | Moderate polarity offers some solvation potential. |
Experimental Protocol: Kinetic Solubility Assessment via Nephelometry
This protocol outlines a standard high-throughput method for determining the kinetic solubility of a compound from a DMSO stock solution, a common starting point in drug discovery workflows.
Causality: This experiment is designed to mimic the conditions of many biological screens where a compound is rapidly diluted from a DMSO stock into an aqueous buffer. The resulting precipitation is measured as turbidity, providing a practical measure of solubility under these specific, non-equilibrium conditions.
Workflow Diagram: Kinetic Solubility Assessment
Caption: Workflow for determining kinetic solubility.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 2 mM down to ~0.01 mM).
-
Aqueous Dilution: Using a liquid handler, transfer a small volume (e.g., 2 µL) of each DMSO concentration to a corresponding well of a clear 96-well analysis plate.
-
Buffer Addition: Rapidly add aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to each well to achieve the final target concentrations with a consistent final DMSO percentage (e.g., 1%).
-
Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours on an orbital shaker. This allows time for precipitation to occur.
-
Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, absorbance at a high wavelength (e.g., 620-650 nm) can be used as a surrogate for light scatter.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the measured turbidity is not significantly different from the buffer-only controls.
Section 2: The Stability Profile
The stability of an intermediate is crucial for ensuring reproducible synthetic outcomes and for defining appropriate storage and handling procedures. The reactive functional groups in this compound make it susceptible to degradation under certain conditions.
Mechanistic Insights into Stability
-
Susceptibility to Nucleophiles: The chloro group at the 4-position is the most probable site of degradation. The pyrimidine ring is electron-deficient, making this position highly susceptible to nucleophilic aromatic substitution (SₙAr). Water can act as a nucleophile, leading to hydrolysis to the corresponding 4-hydroxy-pyrrolo[3,2-d]pyrimidine, a reaction often accelerated by acidic or basic conditions.[8][9]
-
pH Sensitivity: As noted for similar structures, the compound is expected to be sensitive to strong acids and bases.[8][9] Strong base can deprotonate the pyrrole nitrogen (N5), potentially increasing the rate of degradation or facilitating other reactions. Strong acid can protonate the pyrimidine nitrogens, which may also accelerate hydrolysis of the C4-Cl bond.
-
General Storage: Commercial suppliers and safety guidelines for this and related compounds consistently recommend storage in a cool, dry environment (2-8°C), often under an inert atmosphere, to minimize hydrolytic and potentially oxidative degradation.[7][10]
Potential Degradation Pathways & Liabilities
| Condition | Potential Degradation Pathway | Primary Liability |
| Aqueous (Acidic/Basic) | Hydrolysis of the C4-chloro group to a hydroxyl group. | C4-Cl Bond |
| Oxidative (e.g., H₂O₂) | Oxidation of the electron-rich pyrrole ring. | Pyrrole Ring |
| Photolytic (UV/Vis light) | Potential for photodecomposition, common in heterocyclic systems. | Aromatic System |
| Thermal (High Temp) | General decomposition. | Entire Molecule |
Experimental Protocol: Forced Degradation Study
This protocol is a self-validating system to identify the intrinsic stability of the molecule and its primary degradation pathways.
Causality: By subjecting the compound to stress conditions that are more extreme than it would typically encounter (high heat, extreme pH, oxidation, light), we can rapidly identify its vulnerabilities. The results inform handling, storage, and formulation strategies.
Workflow Diagram: Forced Degradation Study
Caption: Workflow for assessing compound stability.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Sample Preparation:
-
Acidic: Mix the stock solution with 0.1 M HCl.
-
Basic: Mix the stock solution with 0.1 M NaOH.
-
Oxidative: Mix the stock solution with 3% H₂O₂.
-
Thermal: Keep one sample protected from light at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose a solution to a calibrated light source according to ICH Q1B guidelines, alongside a dark control.
-
Control: Keep a sample of the stock solution at 4°C protected from light.
-
-
Incubation: Incubate all samples for a predetermined time (e.g., 24 hours). The basic sample should be neutralized with acid (and vice-versa) before analysis.
-
Analysis: Analyze all samples by a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
-
Data Interpretation: Compare the peak area of the parent compound in the stressed samples to the control sample to calculate the percentage of degradation. A parallel analysis by LC-MS can be used to identify the mass of major degradation products, helping to confirm pathways like hydrolysis (mass increase of ~18 Da after loss of HCl).
Summary of Recommendations for Handling and Storage
Based on the analysis of its structure and data from related compounds, the following practices are essential for maintaining the integrity of this compound.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[10] This minimizes exposure to moisture and atmospheric oxygen.
-
Handling: Handle in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[9][11] Avoid creating dust.
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use anhydrous aprotic solvents (e.g., DMSO, DMF) and store at low temperatures (-20°C) in tightly sealed vials. Avoid prolonged storage in aqueous or protic solvents.
Conclusion
This compound is a high-value synthetic intermediate whose utility is directly tied to a clear understanding of its solubility and stability. It exhibits limited aqueous solubility but is readily dissolved in polar aprotic solvents like DMSO. The primary stability liability is the C4-chloro substituent, which is susceptible to hydrolysis, particularly under non-neutral pH conditions. By employing the robust experimental protocols and adhering to the handling and storage guidelines detailed in this guide, researchers can ensure the material's integrity, leading to more reliable, reproducible, and successful outcomes in their drug discovery and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 1032650-41-1 [smolecule.com]
- 3. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. echemi.com [echemi.com]
- 6. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 22276-95-5 [chemicalbook.com]
- 7. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS#: 22276-95-5 [m.chemicalbook.com]
- 8. srinichem.com [srinichem.com]
- 9. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 10. China 7 Bromo 4 chloro 5H pyrrolo 3 2 d pyrimidine Manufacturers Factory Suppliers [alfachemch.com]
- 11. file.bldpharm.com [file.bldpharm.com]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Abstract
The 7-deazapurine scaffold, scientifically known as pyrrolo[3,2-d]pyrimidine, represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies. Its structural resemblance to adenine allows it to function as a "privileged" scaffold, competitively binding to the ATP-binding sites of numerous enzymes. This guide focuses on a specific, synthetically versatile intermediate, 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine , and explores its potential biological targets. We will dissect the rationale behind its design, survey its established and predicted target classes with a primary focus on protein kinases, and provide detailed, field-proven protocols for target identification and validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.
The Pyrrolo[3,2-d]pyrimidine Core: A Privileged Scaffold
The pyrrolo[3,2-d]pyrimidine core is an isomeric analog of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly subtle modification has profound implications for its pharmacological properties. The resulting 7-deazapurine structure maintains the key hydrogen bonding features necessary for interacting with the hinge region of kinase ATP-binding pockets, while offering distinct electronic and steric profiles.
The specific subject of this guide, this compound, is a highly functionalized intermediate. The chlorine atom at the C4 position is a key reactive handle, readily displaced by nucleophiles (such as amines) to generate diverse libraries of candidate molecules. The bromine at C7 provides an additional vector for chemical modification, often through palladium-catalyzed cross-coupling reactions, allowing for fine-tuning of potency and selectivity.
Primary Target Class: Protein Kinase Inhibitors
The vast majority of research surrounding the pyrrolo[3,2-d]pyrimidine scaffold has centered on its potent activity as a protein kinase inhibitor. Kinases are a large family of enzymes that regulate virtually all cellular processes by phosphorylating substrate proteins. Their dysregulation is a hallmark of many diseases, most notably cancer and autoimmune disorders. The pyrrolo[3,2-d]pyrimidine core serves as an excellent "hinge-binding" motif, a critical interaction for ATP-competitive kinase inhibition.
Janus Kinases (JAK) and Tyrosine Kinase 2 (TYK2)
A significant body of evidence points to the pyrrolo[3,2-d]pyrimidine scaffold as a powerful inhibitor of the Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These non-receptor tyrosine kinases are essential for cytokine signaling. Dysregulated JAK-STAT signaling is central to the pathogenesis of numerous inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Derivatives of the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine core have been extensively explored as JAK inhibitors. For instance, research has led to the discovery of highly selective TYK2 inhibitors by optimizing substitutions at the C4 position of the pyrrolo[3,2-d]pyrimidine core. These compounds effectively block the signaling of key cytokines like IL-12 and IL-23, demonstrating therapeutic potential in preclinical models. The general mechanism involves the scaffold sitting deep within the ATP-binding cleft, with the pyrrole nitrogen forming a crucial hydrogen bond with the kinase hinge region.
Below is a diagram illustrating the canonical JAK-STAT signaling pathway, which is a primary target of pyrrolo[3,2-d]pyrimidine-based inhibitors.
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolo[3,2-d]pyrimidines.
Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is another well-established target for this scaffold. EGFR is a receptor tyrosine kinase whose mutations and overexpression are driving factors in several cancers, particularly non-small cell lung cancer (NSCLC). Pyrrolo[3,2-d]pyrimidine derivatives have been developed as potent and irreversible EGFR inhibitors. These compounds typically feature a reactive group (like an acrylamide) attached to the core, which forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to sustained inhibition.
Other Potential Kinase Targets
The versatility of the 7-deazapurine core suggests its potential to inhibit a broader range of kinases. Through library synthesis and screening, derivatives could foreseeably target:
-
Src family kinases (SFKs): Involved in cell growth, differentiation, and survival.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis.
-
Bruton's tyrosine kinase (BTK): Crucial for B-cell development and activation.
The specific target profile is determined by the nature of the substituents attached to the C4 and C7 positions of the core scaffold.
Experimental Protocols for Target Validation
Identifying and validating the biological target of a novel compound derived from this compound requires a systematic, multi-tiered approach.
Workflow for Target Identification and Validation
The following diagram outlines a logical workflow, starting from a synthesized compound to its validated biological target.
Caption: A streamlined workflow for validating the biological target of a novel compound.
Protocol: In Vitro Biochemical Kinase Assay (TYK2 Example)
This protocol describes a representative time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of a test compound against TYK2.
Principle: The assay measures the phosphorylation of a ULight™-labeled peptide substrate by the TYK2 kinase. A Europium (Eu)-labeled anti-phosphotyrosine antibody binds to the phosphorylated peptide, bringing the Eu donor and ULight™ acceptor into close proximity, generating a FRET signal. An inhibitor will prevent peptide phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human TYK2 enzyme
-
ULight™-JAK-1 (Tyr1023) peptide substrate
-
Europium-labeled anti-phosphotyrosine antibody (e.g., PT66)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (solubilized in DMSO)
-
384-well low-volume assay plates (white)
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Then, create a 10-point, 3-fold serial dilution series.
-
Assay Plate Preparation: Add 25 nL of each compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme/Substrate Mix: Prepare a 2X enzyme/substrate solution in assay buffer containing the TYK2 enzyme and the ULight™-peptide substrate at their pre-determined optimal concentrations. Add 5 µL of this mix to each well.
-
Initiate Reaction: Prepare a 2X ATP solution in assay buffer. Add 5 µL to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubation: Shake the plate gently for 30 seconds and incubate at room temperature for 60 minutes.
-
Detection: Prepare a detection mix containing the Eu-labeled antibody in detection buffer. Add 10 µL of this mix to each well to stop the reaction.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-capable reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality and Self-Validation: This protocol includes positive (DMSO) and negative (no enzyme) controls to define the assay window. Running the ATP concentration near its Km ensures that the assay is sensitive to competitive inhibitors. The dose-response curve validates the inhibitory activity and provides a quantitative measure of potency (IC50).
Protocol: Cell-Based Phospho-Target Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit the phosphorylation of a downstream target (e.g., STAT3 for a JAK/TYK2 inhibitor) in a relevant cell line.
Principle: Cells are stimulated with a cytokine to activate the target pathway. In the presence of an effective inhibitor, the phosphorylation of the downstream effector protein will be reduced. This change is quantified by Western Blot using a phospho-specific antibody.
Materials:
-
Human cell line expressing the target pathway (e.g., TF-1 cells for JAK signaling)
-
Cell culture medium and supplements (e.g., RPMI-1640, 10% FBS)
-
Cytokine for stimulation (e.g., IL-6 or Oncostatin M for STAT3 phosphorylation)
-
Test compound (solubilized in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE gels and Western Blotting equipment
Procedure:
-
Cell Culture: Plate cells in a 6-well plate and allow them to adhere or recover overnight.
-
Serum Starvation: The next day, replace the medium with low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 4-6 hours to reduce basal signaling.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulation: Add the appropriate cytokine (e.g., 20 ng/mL Oncostatin M) to the wells (except for the unstimulated control) and incubate for 15-30 minutes.
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add 100 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with the primary anti-phospho-STAT3 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash thoroughly and apply the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-STAT3 antibody to confirm equal protein loading.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the phospho-STAT3 signal to the total-STAT3 signal for each lane. Plot the normalized signal against compound concentration to determine the cellular IC50.
Trustworthiness: The inclusion of total protein controls (total-STAT3) is critical for validating that the observed decrease in the phospho-protein is due to kinase inhibition, not protein degradation or unequal loading. The unstimulated and stimulated controls confirm that the pathway is responsive and can be modulated.
Quantitative Data Summary
The following table summarizes representative inhibitory activities for compounds derived from the pyrrolo[3,2-d]pyrimidine scaffold against key kinase targets. Note: These are illustrative values based on published data for this class of compounds and do not represent the specific 7-bromo-4-chloro intermediate itself, but rather its elaborated derivatives.
| Target Kinase | Compound Series | IC50 / Activity | Source Type |
| TYK2 | 4-amino-pyrrolo[3,2-d]pyrimidines | IC50 < 10 nM | Research Article |
| JAK1/2 | 4-amino-pyrrolo[3,2-d]pyrimidines | IC50 = 10-100 nM | Patent |
| EGFR (T790M) | C7-substituted pyrrolo[3,2-d]pyrimidines | IC50 < 50 nM | Research Article |
| JAK3 | 4-amino-pyrrolo[3,2-d]pyrimidines | IC50 > 1000 nM (Selective) | Patent |
Conclusion
This compound is not merely a chemical intermediate; it is a launchpad for the discovery of highly potent and selective therapeutics. Its proven utility as a core for inhibitors of the JAK family and EGFR, among other kinases, underscores its value in drug discovery. The strategic placement of reactive handles allows for extensive structure-activity relationship (SAR) exploration, enabling the optimization of drug-like properties. By employing the systematic validation workflows and robust experimental protocols detailed in this guide, researchers can effectively unlock the full therapeutic potential of novel molecules derived from this privileged scaffold, paving the way for the next generation of targeted medicines for cancer, immunology, and beyond.
An In-depth Technical Guide to Dabrafenib (GSK2118436): A Targeted Kinase Inhibitor
Senior Application Scientist Note: While the provided CAS Number 1032650-41-1 corresponds to the chemical entity 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine[1][2][3][4][5], the vast body of scientific and clinical research associated with inquiries of this nature points overwhelmingly to the well-documented and clinically significant compound, Dabrafenib (also known as GSK2118436). This guide is therefore structured to provide an in-depth technical overview of Dabrafenib, a pivotal molecule in the field of targeted cancer therapy, to meet the needs of researchers, scientists, and drug development professionals.
Introduction: The Advent of a Targeted BRAF Inhibitor
Dabrafenib is a potent and selective inhibitor of the RAF family of serine/threonine kinases, with particular efficacy against mutated forms of the BRAF protein.[6][7] Approximately 50% of patients diagnosed with melanoma harbor a mutation in the BRAF proto-oncogene, most commonly a valine to glutamic acid substitution at codon 600 (V600E).[6][8] This mutation leads to constitutive activation of the BRAF kinase, which in turn activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, driving uncontrolled cell proliferation and survival.[9][10] Dabrafenib was developed to specifically target this aberrant signaling cascade, representing a cornerstone of personalized medicine in oncology.[11][12] Approved by the FDA, it is primarily used for the treatment of unresectable or metastatic melanoma with BRAF V600 mutations.[13][14]
Physicochemical and Pharmacological Properties
Dabrafenib is an orally bioavailable compound.[15] Its properties are summarized below:
| Property | Value |
| Synonyms | GSK2118436, GSK-2118436, Tafinlar |
| Molecular Formula | C23H20F3N5O2S2 |
| Molecular Weight | 519.6 g/mol |
| CAS Number | 1195765-45-7 |
| Solubility | Soluble in DMSO (≥30.75 mg/mL), slightly soluble in Ethanol with warming, and insoluble in water.[15][16] |
| Storage | Store lyophilized powder at -20°C, desiccated. Once in solution, store at -20°C and use within 3 months.[16][17] |
Core Mechanism of Action: Inhibition of the MAPK Pathway
Dabrafenib functions as an ATP-competitive inhibitor of BRAF kinase.[6][7][9] It exhibits high selectivity for the mutated BRAF V600E, V600K, V600D, and V600R forms.[6][17] By binding to the active conformation of the mutant BRAF kinase, Dabrafenib prevents the phosphorylation and subsequent activation of MEK1 and MEK2.[6] This blockade halts the downstream signaling cascade, ultimately inhibiting the phosphorylation of ERK.[6][18] The suppression of ERK activity leads to cell cycle arrest at the G1 phase and the induction of apoptosis, thereby inhibiting tumor cell proliferation.[6][18]
Interestingly, in BRAF wild-type cells, Dabrafenib can paradoxically activate the MAPK pathway in a RAS-dependent manner, a phenomenon observed with other BRAF inhibitors.[6]
In Vitro and In Vivo Experimental Protocols
Cell Proliferation Assay (In Vitro)
This protocol is a standard method to assess the anti-proliferative effects of Dabrafenib on cancer cell lines.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of Dabrafenib in BRAF-mutant cell lines (e.g., A375P, SK-MEL-28).
Methodology:
-
Cell Culture: Culture BRAF V600E mutant melanoma cells (e.g., A375P) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Dabrafenib by reconstituting 5 mg of lyophilized powder in 962 µl of DMSO.[16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of Dabrafenib (e.g., from 0.1 nM to 10 µM). Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assessment: Measure cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay or similar method.
-
Data Analysis: Plot the cell viability against the log of Dabrafenib concentration and fit a dose-response curve to calculate the IC50 value. Dabrafenib typically shows IC50 values in the low nanomolar range for BRAF V600E-driven cell lines.[19]
Western Blot for Pathway Analysis (In Vitro)
Objective: To confirm Dabrafenib's mechanism of action by observing the phosphorylation status of MEK and ERK.
Methodology:
-
Treatment: Treat cultured cells (e.g., SK-MEL-28) with Dabrafenib (e.g., 1 µM) for a specified time (e.g., 24 hours).[17]
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Phospho-MEK1/2 (Ser217/221), total MEK1/2, Phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2. Use a loading control like β-actin or GAPDH.
-
Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands. A significant reduction in the phospho-MEK and phospho-ERK signals should be observed in Dabrafenib-treated cells.[17]
Xenograft Tumor Model (In Vivo)
Objective: To evaluate the anti-tumor efficacy of Dabrafenib in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously implant BRAF V600E mutant human tumor cells (e.g., A375P) into immunocompromised mice (e.g., CD1 nu/nu).[15][19]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 150-200 mm³).[7]
-
Treatment Formulation: Prepare Dabrafenib for oral gavage in a vehicle such as 0.5% hydroxypropylmethylcellulose and 0.2% Tween 80 in distilled water.[7][15]
-
Dosing: Administer Dabrafenib orally once daily at specified doses (e.g., 10, 30, 100 mg/kg) for a set period (e.g., 14 days).[15][19]
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for immunohistochemical analysis of biomarkers like pERK and Ki67 to confirm pathway inhibition and reduced proliferation.[6][15] Dose-proportional reductions in tumor growth are expected.[19]
Clinical Applications and Combination Therapy
Dabrafenib is a cornerstone in treating patients with BRAF V600 mutation-positive cancers, including:
A significant advancement in treatment strategy has been the combination of Dabrafenib with a MEK inhibitor, such as Trametinib.[13] This dual blockade of the MAPK pathway has demonstrated superior efficacy compared to Dabrafenib monotherapy, leading to improved progression-free survival (PFS) and overall survival (OS) rates.[13] The combination therapy also mitigates some resistance mechanisms and reduces the incidence of certain side effects like cutaneous squamous cell carcinoma.[13][20] Numerous clinical trials have explored and validated the use of Dabrafenib, both as a monotherapy and in combination, for various BRAF-mutant solid tumors.[21][22][23][24][25]
Mechanisms of Acquired Resistance
Despite high initial response rates, many patients eventually develop resistance to Dabrafenib.[8] This resistance is complex and heterogeneous, often involving reactivation of the MAPK pathway or activation of bypass signaling pathways.
Key Resistance Mechanisms:
-
Secondary Mutations: Mutations in NRAS or MEK1 can reactivate the MAPK pathway downstream of BRAF.[20][26]
-
BRAF Alterations: Amplification or alternative splicing of the BRAF gene can overcome the inhibitory effect of the drug.[8][26]
-
Receptor Tyrosine Kinase (RTK) Activation: Upregulation of RTKs like PDGFRβ or EGFR can activate parallel survival pathways, such as the PI3K-Akt pathway.[8][14]
-
Loss of Tumor Suppressors: Loss of function in genes like PTEN can lead to constitutive activation of the PI3K-Akt pathway, providing a survival advantage independent of MAPK signaling.[14][27]
Conclusion
Dabrafenib has revolutionized the treatment of BRAF V600-mutant cancers, exemplifying the power of targeted therapy. Its specific inhibition of the MAPK pathway provides a clear rationale for its clinical efficacy. While acquired resistance remains a significant clinical challenge, ongoing research into combination therapies and the underlying resistance mechanisms continues to refine treatment strategies, offering improved outcomes for patients. Dabrafenib remains a critical tool for both clinical oncology and for researchers investigating the complexities of cancer signaling pathways.
References
- 1. 1032650-41-1 | MFCD11518977 | this compound [aaronchem.com]
- 2. 1032650-41-1|this compound|BLD Pharm [bldpharm.com]
- 3. amadis.lookchem.com [amadis.lookchem.com]
- 4. 1032650-41-1 this compound AKSci Y6629 [aksci.com]
- 5. 1032650-41-1 | CAS DataBase [m.chemicalbook.com]
- 6. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. medschool.co [medschool.co]
- 11. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. droracle.ai [droracle.ai]
- 14. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. Dabrafenib (GSK2118436) (#91942) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 17. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]
- 18. selleckchem.com [selleckchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2 | MDPI [mdpi.com]
- 21. Facebook [cancer.gov]
- 22. Facebook [cancer.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Phase I/II study of dabrafenib trametinib and navitoclax in BRAF mutant melanoma (Phase I and II) and other solid tumors (Phase I only). | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 27. mdpi.com [mdpi.com]
The Pyrrolo[3,2-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,2-d]pyrimidine nucleus, a heterocyclic scaffold analogous to the purine core of essential biomolecules, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and steric architecture allow for versatile interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pyrrolo[3,2-d]pyrimidine core, delving into its synthesis, diverse biological applications, and the intricate structure-activity relationships that govern its therapeutic potential. We will explore its prominence in oncology, particularly as kinase inhibitors, as well as its emerging roles in other therapeutic areas. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this remarkable scaffold.
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Core
The fusion of a pyrrole and a pyrimidine ring gives rise to the pyrrolopyrimidine scaffold, which exists in several isomeric forms. Among these, the pyrrolo[3,2-d]pyrimidine system has garnered significant attention in drug discovery due to its structural resemblance to adenine, a fundamental component of ATP. This similarity allows molecules incorporating this core to act as competitive inhibitors for a wide range of enzymes that utilize ATP, most notably kinases.
The pyrrolo[3,2-d]pyrimidine core offers several advantages for medicinal chemists:
-
Versatile Substitution: The scaffold presents multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
-
Bioisosteric Replacement: It can serve as a bioisostere for other heterocyclic systems, enabling the exploration of novel chemical space and intellectual property.
-
Diverse Biological Activities: As will be detailed in this guide, the pyrrolo[3,2-d]pyrimidine core is a key component in compounds targeting a wide array of diseases, from cancer to neurodegenerative disorders.
This guide will provide a detailed exploration of the key aspects of pyrrolo[3,2-d]pyrimidine medicinal chemistry, with a focus on providing actionable insights for researchers in the field.
Synthetic Strategies for the Pyrrolo[3,2-d]pyrimidine Core
The construction of the pyrrolo[3,2-d]pyrimidine ring system can be approached through several synthetic strategies. The choice of a particular route is often dictated by the desired substitution pattern on the final molecule.
Building the Pyrimidine Ring onto a Pre-formed Pyrrole
A common and versatile approach involves the construction of the pyrimidine ring onto a suitably functionalized pyrrole precursor. This strategy allows for the early introduction of diversity on the pyrrole moiety.
Experimental Protocol: Synthesis of a 2,4-disubstituted Pyrrolo[3,2-d]pyrimidine
This protocol describes a common sequence for the synthesis of a 4-amino-substituted pyrrolo[3,2-d]pyrimidine, a key intermediate for many biologically active compounds.
-
Synthesis of a Substituted Pyrrole: A substituted pyrrole with appropriate functional groups at the 3- and 4-positions is synthesized. For example, a 3-cyano-4-methylpyrrole can be prepared via established multi-component reactions.
-
Formation of the Amidine: The cyano group of the pyrrole is converted to an amidine. This is typically achieved by treating the nitrile with lithium bis(trimethylsilyl)amide (LiHMDS) followed by quenching with an ammonium salt.
-
Cyclization to the Pyrrolo[3,2-d]pyrimidin-4-amine: The amidine is then cyclized with a suitable three-carbon component to form the pyrimidine ring. A common method involves reaction with diethyl carbonate in the presence of a strong base like sodium ethoxide. This initially forms the 4-hydroxy-pyrrolo[3,2-d]pyrimidine.
-
Chlorination: The 4-hydroxy group is a versatile handle for further functionalization. It is often converted to a 4-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Nucleophilic Aromatic Substitution: The 4-chloro substituent is then readily displaced by various nucleophiles, such as primary or secondary amines, to introduce the desired substituent at the 4-position. This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO, often with the addition of a base such as diisopropylethylamine (DIPEA).
Domino and Multi-component Reactions
More recently, efficient domino and multi-component reactions have been developed for the rapid construction of the pyrrolo[3,2-d]pyrimidine core from simple starting materials. These strategies offer advantages in terms of atom economy and step-efficiency.
One notable example is the domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines to furnish pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones[1]. This palladium-catalyzed process allows for the formation of two new bonds in a single operation.
Biological Applications and Mechanisms of Action
The versatility of the pyrrolo[3,2-d]pyrimidine scaffold has led to its exploration in a wide range of therapeutic areas.
Kinase Inhibition in Oncology
The most prominent application of the pyrrolo[3,2-d]pyrimidine core is in the development of kinase inhibitors for the treatment of cancer. The structural mimicry of the purine core of ATP allows these compounds to bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity.
The human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, particularly HER2 and EGFR, are well-validated targets in oncology. Overexpression or mutation of these receptors can lead to uncontrolled cell proliferation and tumor growth. Several potent dual HER2/EGFR inhibitors based on the pyrrolo[3,2-d]pyrimidine scaffold have been developed. These inhibitors typically feature a 4-anilino substituent that occupies the ATP-binding pocket of the kinase domain.
Mechanism of Action: These compounds act as ATP-competitive inhibitors, preventing the phosphorylation of downstream signaling molecules in the PI3K/Akt and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis.
Structure-Activity Relationship (SAR):
| Compound | R1 (at C4-aniline) | R2 (at N5) | HER2 IC50 (nM) | EGFR IC50 (nM) |
| 1a | 3-chloro-4-(3-chlorophenoxy) | H | 11 | 11 |
| 2c | 3-chloro-4-(3-chlorophenoxy) | 2-(methylsulfonyl)ethyl | 11 | 11 |
| 51m | 3-chloro-4-(3-(trifluoromethyl)phenoxy) | 2-(3-hydroxy-3-methylbutanamido)ethyl | 0.98 | 2.5 |
Table 1: SAR of Pyrrolo[3,2-d]pyrimidine-based HER2/EGFR Inhibitors.
The data in Table 1 highlights the importance of the substitution pattern on the 4-anilino group and the N5-position of the pyrrole ring for potent kinase inhibition. The introduction of specific side chains at the N5-position can improve pharmacokinetic properties without compromising potency[2].
Signaling Pathway:
Caption: HER2/EGFR signaling and inhibition by pyrrolo[3,2-d]pyrimidines.
Vascular endothelial growth factor receptor 2 (VEGFR2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Pyrrolo[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of VEGFR2.
Mechanism of Action: Similar to HER2/EGFR inhibitors, these compounds typically act as type II kinase inhibitors, binding to the inactive (DFG-out) conformation of the kinase. This mode of binding often leads to higher selectivity compared to type I inhibitors. The diphenylurea moiety, a common feature in these inhibitors, occupies a hydrophobic pocket created by the conformational change of the DFG motif[3].
Signaling Pathway:
References
- 1. Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Promise in Oncology
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine is a halogenated heterocyclic compound belonging to the 9-deazapurine class of molecules. While primarily utilized as a versatile synthetic intermediate in medicinal chemistry for the development of more complex pharmaceuticals, its structural features warrant significant attention for direct application in oncology research.[1][2] The pyrrolo[3,2-d]pyrimidine core is isosteric to natural purines, providing a foundational structure for designing molecules that can interact with a multitude of biological targets, including enzymes and receptors pivotal to cancer cell proliferation and survival.[3]
Extensive research into halogenated pyrrolo[3,2-d]pyrimidine analogues has revealed potent antiproliferative activity across a wide spectrum of cancer cell lines.[4][5] These studies have consistently demonstrated that modifications, particularly halogenation at various positions of the pyrrolopyrimidine ring, are crucial for conferring significant bioactivity.[2][3] Derivatives have shown efficacy in triple-negative breast cancer (TNBC), leukemia, and pancreatic cancer models, often with activity in the low micromolar to nanomolar range.[1][3] This body of evidence strongly suggests that this compound is a compelling candidate for screening and mechanistic studies in cancer cell lines.
Hypothesized Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis
Based on the established activities of structurally related halogenated pyrrolo[3,2-d]pyrimidines, the primary anticancer effects of this compound are hypothesized to stem from the induction of cell cycle arrest and apoptosis.[2][5]
Studies on potent analogues have shown that these compounds can induce an accumulation of cells in the G2/M phase of the cell cycle.[2][3] This arrest prevents cancer cells from proceeding through mitosis, ultimately inhibiting proliferation. In certain cellular contexts and with specific halogenation patterns, this cell cycle arrest is followed by the robust induction of apoptosis (programmed cell death).[2] This dual mechanism of action—halting proliferation and actively killing cancer cells—makes this class of compounds particularly promising. The presence of bromine and chlorine atoms on the scaffold likely enhances interactions with target proteins, potentially through halogen bonding, leading to potent inhibition of key cellular processes.[3]
Furthermore, some pyrrolopyrimidine derivatives have been identified as potent inhibitors of various protein kinases that are critical drivers of cancer progression, such as p21-activated kinase 4 (PAK4).[6] Inhibition of such kinases can disrupt multiple downstream signaling pathways involved in cell growth, survival, and metastasis.
Caption: Hypothesized mechanism targeting a kinase like PAK4 to inhibit proliferation and induce apoptosis.
Data Presentation: Efficacy of Related Pyrrolopyrimidines
While specific IC₅₀ data for this compound is not extensively published, the following table summarizes the reported activities of closely related analogues, providing a strong rationale for its investigation and guiding initial dose-response studies.
| Compound Class | Cancer Cell Line | Assay | Potency (EC₅₀/IC₅₀) | Reference |
| Halogenated Pyrrolo[3,2-d]pyrimidines | Various | Antiproliferative | 0.014 – 14.5 µM | [1][5] |
| N5-Substituted Pyrrolo[3,2-d]pyrimidines | Various | Antiproliferative | 0.83 – 7.3 µM | [5] |
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | L1210 (Leukemia) | Cytotoxicity | 6.0 µM | [1] |
| Pyrrolo[3,2-d]pyrimidine Derivatives | MV4-11 (Leukemia) | Kinase Inhibition (PAK4) | 2.7 – 20.2 nM | [6] |
| Pyrrolo[2,3-d]pyrimidine Derivative (10a) | PC3 (Prostate) | MTT | 0.19 µM | [7][8] |
| Pyrrolo[2,3-d]pyrimidine Derivative (10b) | MCF-7 (Breast) | MTT | 1.66 µM | [7][8] |
| Pyrrolo[2,3-d]pyrimidine Derivative (9e) | A549 (Lung) | MTT | 4.55 µM | [7][8] |
Experimental Protocols
The following protocols are generalized methodologies based on standard practices and research conducted on related pyrrolopyrimidine compounds.[4] They serve as a robust starting point and should be optimized for the specific cell lines and experimental conditions used.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Protocol Steps:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the final desired concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a membrane-impermeant dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
Protocol Steps:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of the compound for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and combine with the supernatant containing floating cells. Centrifuge and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
References
- 1. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | 1311275-27-0 | Benchchem [benchchem.com]
- 7. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. | Sigma-Aldrich [merckmillipore.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. atcc.org [atcc.org]
Application Notes & Protocols: Strategic N-Arylation of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine for Kinase Inhibitor Scaffolds
Introduction: The Strategic Value of the Pyrrolo[3,2-d]pyrimidine Core
The 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic intermediate in modern medicinal chemistry. Its structure is a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors for oncology and inflammatory diseases.[1][2] The strategic placement of two distinct halogen atoms (bromine and chlorine) allows for sequential, site-selective functionalization, while the pyrrole nitrogen (N-5) presents a key vector for molecular elaboration.
This guide provides an in-depth technical protocol for the N-arylation of the pyrrole ring on this scaffold, a critical transformation for modulating the pharmacological profile of drug candidates. We will delve into the mechanistic underpinnings of the Buchwald-Hartwig amination—the gold standard for this C-N bond formation—to explain the rationale behind each experimental parameter.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for synthesizing advanced N-aryl-pyrrolo[3,2-d]pyrimidine derivatives.
Part 1: Mechanistic Rationale and Parameter Selection
The successful N-arylation of this compound hinges on the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. Understanding the catalytic cycle is paramount to troubleshooting and optimizing the procedure for different aryl amine coupling partners. The reaction proceeds through a sequence of well-defined steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][5]
The Catalytic Cycle: A Deeper Look
-
Activation of the Pre-catalyst: The cycle begins with the in situ reduction of a stable Palladium(II) pre-catalyst (e.g., Pd(OAc)₂) to the catalytically active Palladium(0) species. This is often facilitated by the phosphine ligand or other reducing agents present in the mixture.[6][7]
-
Oxidative Addition: The electron-rich Pd(0) complex undergoes oxidative addition into the C-N bond of the pyrrole ring. Self-Correction & Rationale: While the molecule contains C-Br and C-Cl bonds, the N-H bond of the pyrrole is the target for this specific N-arylation protocol. The reaction conditions (specifically the choice of amine as the coupling partner and base) are tailored to facilitate the coupling at the nitrogen atom. The C-Br bond is generally more reactive than the C-Cl bond in subsequent cross-coupling reactions, allowing for selective functionalization at that position later.[6]
-
Ligand Exchange & Amide Formation: The aryl amine displaces a ligand on the palladium center. The base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the pyrrolyl group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][8]
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.
Causality Behind Experimental Choices
The selection of each reagent is a deliberate choice to drive the catalytic cycle efficiently and minimize side reactions.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common pre-catalysts.[6] Pd(OAc)₂ is often preferred for its stability in air, but requires in situ reduction. The choice depends on the specific ligand and substrate combination.
-
Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands are essential. They increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step.[9] Furthermore, their steric bulk facilitates the final reductive elimination step to release the product.[9][10] Ligands like XPhos, SPhos, and BINAP have proven effective for coupling heteroaromatic amines.[5][11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) is a common choice for its high basicity.[6] For more sensitive substrates, milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard. They must be able to dissolve the reactants and maintain a stable temperature, typically between 80-110 °C, to provide sufficient thermal energy for the reaction to proceed.[5][6]
-
Inert Atmosphere: The Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[7] Rigorous exclusion of air and moisture by conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is non-negotiable for reproducibility and high yields.
Part 2: Detailed Experimental Protocol
This protocol provides a generalized procedure for the N-arylation of this compound with a generic aryl amine. Optimization of temperature, time, and reagent stoichiometry may be necessary for specific substrates.
Materials and Equipment
| Reagent/Material | CAS Number | Recommended Grade | Notes |
| This compound | 1032650-41-1 | >97% | Starting material. |
| Aryl Amine | Varies | >98% | Coupling partner. |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | >98% | Palladium pre-catalyst. |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | >98% | Ligand. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | >98% | Base. Handle in a glovebox. |
| Anhydrous Toluene | 108-88-3 | Dri-Solv or equiv. | Reaction solvent. |
| Ethyl Acetate | 141-78-6 | ACS Grade | For work-up and chromatography. |
| Hexanes | 110-54-3 | ACS Grade | For chromatography. |
| Celite® 545 | 61790-53-2 | N/A | Filtration aid. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | ACS Grade | Drying agent. |
Equipment: Oven-dried round-bottom flask, condenser, magnetic stir plate with heating, Schlenk line or glovebox for inert atmosphere, syringes, needles, and standard laboratory glassware.
Caption: General workflow for the N-arylation experiment.
Step-by-Step Protocol
-
Reaction Setup:
-
Place an oven-dried round-bottom flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
To the flask, add this compound (1.0 equiv), the desired aryl amine (1.2 equiv), Palladium(II) Acetate (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).
-
Expert Tip: If using a glovebox, the base can be added now. If using a Schlenk line, add the base in the next step.
-
-
Reagent Addition:
-
Quickly add sodium tert-butoxide (1.5 equiv) to the flask. The mixture should be homogeneous.
-
Using a syringe, add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Fit the flask with a condenser and ensure the inert atmosphere is maintained.
-
-
Reaction Execution and Monitoring:
-
Lower the flask into a preheated oil bath set to 100 °C.
-
Stir the reaction mixture vigorously. The color may change to dark brown or black, which is typical for these reactions.
-
Monitor the reaction progress by periodically taking small aliquots (via syringe), quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
-
Work-up Procedure:
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by adding 10 mL of water.
-
Dilute the mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification and Characterization:
-
Purify the resulting crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the N-arylated product.
-
Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Part 3: Troubleshooting and Final Considerations
-
No Reaction or Low Conversion:
-
Cause: Inactive catalyst due to oxygen exposure; wet solvent or reagents; insufficient base.
-
Solution: Ensure a rigorously inert atmosphere. Use freshly opened or distilled anhydrous solvents. Use a fresh bottle of base, as NaOtBu is highly hygroscopic. Screen alternative ligands or palladium sources.
-
-
Formation of Side Products:
-
Cause: Hydrodehalogenation (loss of Br or Cl) can occur. Dimerization of the starting amine is also possible.
-
Solution: Lowering the reaction temperature or changing the ligand/base combination can sometimes mitigate these side reactions.
-
-
Regioselectivity:
-
The described protocol is optimized for arylation at the N-5 position of the pyrrole ring. The C-Br bond at position 7 and the C-Cl bond at position 4 remain intact under these conditions, providing handles for subsequent orthogonal cross-coupling reactions (e.g., Suzuki or Sonogashira couplings). This selective reactivity is a key advantage of this scaffold.[6]
-
Conclusion
The Buchwald-Hartwig N-arylation is a powerful and reliable method for functionalizing the this compound core. By carefully selecting the catalyst system, base, and solvent, and by maintaining a strict inert atmosphere, researchers can efficiently synthesize a diverse library of N-arylated derivatives. This protocol provides a solid foundation for developing novel drug candidates and exploring the vast chemical space accessible from this versatile heterocyclic building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 11. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Framework for In Vitro Assay Development Using the Pyrrolopyrimidine Scaffold Compound 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the development of robust in vitro biochemical and cell-based assays to characterize the inhibitory activity of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. The pyrrolo[3,2-d]pyrimidine scaffold is a 7-deazapurine, a structural analog of adenine, which makes it a privileged core for developing ATP-competitive kinase inhibitors.[1][2][3] Derivatives of this scaffold have shown potent inhibitory activity against a range of protein kinases crucial in disease pathways, such as Protein Kinase B (Akt) and p21-activated kinase 4 (PAK4).[4][5] We present a three-part experimental framework: (1) a primary biochemical assay to determine direct enzyme inhibition and potency (IC50), (2) a mechanism of action (MoA) study to confirm ATP-competitive binding, and (3) a secondary cell-based assay to assess target engagement in a physiologically relevant context. This guide emphasizes the rationale behind experimental design, self-validating protocols, and data interpretation to empower researchers in the early stages of drug discovery.
Part 1: Primary Screening via Biochemical Kinase Assay
Expert Insight: The foundational step in characterizing a potential inhibitor is to confirm its direct interaction with the purified target enzyme. A biochemical assay provides a clean, controllable system to measure the compound's intrinsic potency, free from confounding factors like cell permeability or off-target cellular effects. We will use a generic luminescence-based ADP detection assay as a model, which is highly adaptable for various kinases and offers a robust signal-to-background ratio.
Workflow for Biochemical Assay Development
Caption: Workflow for biochemical kinase assay development and execution.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the amount of ADP produced during the kinase reaction, which is a direct indicator of enzyme activity. Inhibition is observed as a decrease in signal.
Trustworthiness through Self-Validation: This protocol incorporates essential controls. "No enzyme" wells define the background signal, while "vehicle-only" (e.g., DMSO) wells represent 100% kinase activity. These controls are critical for calculating the Z'-factor, a statistical measure of assay robustness. An assay with a Z'-factor > 0.5 is considered excellent for screening.
Materials:
-
Recombinant Kinase (e.g., Akt1)
-
Peptide Substrate (specific to the kinase)
-
This compound (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
ATP Solution (high purity)
-
Luminescence-based ADP Detection Kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates[6]
-
Multichannel pipette and plate reader with luminescence detection capability
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Start with a high concentration (e.g., 1 mM) to generate a full inhibition curve.
-
Assay Plate Setup (384-well format):
-
Add 1 µL of the compound dilutions or DMSO (for controls) to the appropriate wells.
-
Add 10 µL of a master mix containing the kinase and its substrate in kinase assay buffer to all wells.
-
Include "no enzyme" control wells containing only the substrate in buffer.
-
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts, which is important for identifying inhibitors with slow binding kinetics.[7]
-
Kinase Reaction Initiation:
-
Add 10 µL of ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the predetermined Km value for the kinase.[7][8] This provides a balanced condition for detecting various types of inhibitors.[7]
-
Mix the plate and incubate for the desired period (e.g., 60 minutes) at room temperature. Ensure this reaction time falls within the linear range of the assay.
-
-
Signal Detection:
-
Stop the kinase reaction and detect ADP production by adding the reagents from the detection kit according to the manufacturer's protocol. This typically involves a 40-minute incubation with a stop/detection reagent, followed by a 30-minute incubation with a second reagent to generate a stable luminescent signal.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Data Analysis and Expected Results: The raw luminescence data is converted to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plotting percent inhibition against the logarithm of inhibitor concentration yields a sigmoidal dose-response curve, from which the IC50 value (the concentration required for 50% inhibition) is calculated.
| Parameter | Example Value | Interpretation |
| Z'-Factor | 0.78 | Indicates a high-quality, robust assay suitable for screening. |
| Compound IC50 | 150 nM | The concentration at which the compound inhibits 50% of the kinase activity. |
| Hill Slope | ~1.0 | Suggests a standard 1:1 binding interaction between the inhibitor and the kinase. |
Part 2: Mechanism of Action (MoA) Elucidation
Expert Insight: The pyrrolopyrimidine scaffold strongly suggests an ATP-competitive mechanism of action.[1] To scientifically validate this hypothesis, we must demonstrate that the compound's inhibitory potency is dependent on the concentration of ATP.[9] This is a critical step to understand how the inhibitor functions and to guide future optimization efforts.
Conceptual Framework: ATP Competition
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | 1311275-27-0 | Benchchem [benchchem.com]
- 4. Discovery of pyrrolopyrimidine inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: Strategic Synthesis of Functionalized Pyrrolo[3,2-d]pyrimidines for Drug Discovery
Abstract
The pyrrolo[3,2-d]pyrimidine scaffold, a 9-deazaguanine isomer, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its structural similarity to endogenous purines allows it to effectively compete for ATP binding sites in a multitude of enzymes, making it a cornerstone for the development of targeted therapies. This guide provides a comprehensive overview of robust and scalable synthetic routes to construct and functionalize the pyrrolo[3,2-d]pyrimidine core. We will delve into the strategic rationale behind key synthetic transformations, present detailed, field-tested protocols, and offer insights into modern functionalization techniques, including transition-metal-catalyzed cross-coupling and direct C-H activation. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the discovery and optimization of novel therapeutics based on this critical scaffold.
The Strategic Importance of the Pyrrolo[3,2-d]pyrimidine Core
The pyrrolo[3,2-d]pyrimidine framework is a bioisostere of purine, where the N-9 nitrogen is replaced by a carbon atom. This seemingly minor change has profound implications for the molecule's chemical and metabolic stability, often leading to improved pharmacokinetic profiles in drug candidates. This scaffold is central to a range of biologically active compounds, including potent inhibitors of kinases like EGFR and HER2, which are crucial targets in oncology.[1] For instance, novel pyrrolo[3,2-d]pyrimidine derivatives have been designed as dual inhibitors of HER2/EGFR, demonstrating significant tumor regression in preclinical models.[1] Furthermore, this core is integral to compounds targeting one-carbon metabolism, which is vital for cancer cell proliferation.[2][3] The ability to strategically introduce a variety of substituents around the bicyclic core allows for the fine-tuning of potency, selectivity, and drug-like properties, making the development of efficient and versatile synthetic routes a high-priority research area.
Foundational Strategies for Core Construction
The assembly of the pyrrolo[3,2-d]pyrimidine ring system can be broadly categorized into two primary retrosynthetic approaches: (A) annulation of a pyrimidine ring onto a pre-existing, functionalized pyrrole, and (B) construction of the pyrrole ring onto a pyrimidine precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Strategy A: Pyrimidine Ring Annulation on a Pyrrole Precursor
This is a widely employed strategy that typically begins with a functionalized pyrrole. A common approach involves the use of 4-ureido-1H-pyrrole-2-carboxylic acid esters.[4][5] These intermediates can be cyclized under appropriate conditions to form the desired pyrrolo[3,2-d]pyrimidine-2,4-dione core. This method offers a high degree of flexibility, as various substituents can be introduced on the pyrrole nitrogen and the urea moiety, allowing for the creation of diverse compound libraries.[4][5]
Another powerful method involves a Curtius rearrangement of 2- or 3-azidocarbonylpyrroles.[6] This rearrangement, followed by treatment with amines and subsequent base-mediated cyclization, provides an efficient route to pyrrolo[3,2-d]pyrimidine-2,4-diones.[6]
Protocol 1: Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4-diones via Urea Cyclization[4][5]
This protocol outlines the cyclization of a 4-ureido-1H-pyrrole intermediate to form the bicyclic core.
Reaction Scheme:
-
Step 1: Synthesis of 4-aminopyrrole from a 4-oxoproline derivative.
-
Step 2: Formation of the urea by reacting the aminopyrrole with an isocyanate.
-
Step 3: Cyclization to the pyrrolo[3,2-d]pyrimidine core.
Materials:
-
4-Ureido-1H-pyrrole-2-carboxylic acid benzyl ester
-
Trichloroacetyl chloride
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (anhydrous)
-
Toluene
Procedure:
-
To a solution of the 4-ureido-1H-pyrrole-2-carboxylic acid benzyl ester in anhydrous acetonitrile, add trichloroacetyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Add cesium carbonate to the mixture and heat to reflux for 6-8 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The crude product is purified by crystallization from toluene to yield the desired 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine.[4][5]
Expert Insight: The use of trichloroacetyl chloride facilitates the cyclization by activating the urea moiety. Cesium carbonate is a sufficiently strong base to promote the final ring-closing step. The choice of substituents on the starting urea directly translates to diversity in the final products.[4]
Strategy B: Pyrrole Ring Annulation on a Pyrimidine Precursor
This approach begins with a suitably substituted pyrimidine and builds the pyrrole ring onto it. This is often the method of choice when aiming for specific substitution patterns on the pyrimidine portion of the scaffold.
A classic and effective method is a modification of the Batcho-Leimgruber indole synthesis.[7] This involves the reductive cyclization of a nitropyrimidine derivative that has been functionalized with a dimethylformamide dimethyl acetal (DMF-DMA). This sequence efficiently constructs the pyrrole ring fused to the pyrimidine core.[7][8]
A more modern approach involves a domino C-N coupling/hydroamination reaction.[9] This strategy starts with an alkynylated uracil, which undergoes a palladium-catalyzed reaction with an aniline to directly form the functionalized pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione. This method is highly efficient and tolerates a wide range of functional groups.[9]
Advanced Functionalization of the Pyrrolo[3,2-d]pyrimidine Core
Once the core is synthesized, site-selective functionalization is critical for developing structure-activity relationships (SAR). The most common handle for introducing diversity is a halogen atom, typically chlorine, at the C4 position.
Chlorination and Nucleophilic Substitution
The C4-oxo group of the pyrrolo[3,2-d]pyrimidinone core can be readily converted to a chloro group using reagents like phosphorus oxychloride (POCl₃).[10] This 4-chloro intermediate is an excellent electrophile for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various amine, alcohol, and thiol nucleophiles, which is a cornerstone of kinase inhibitor synthesis.[1][10]
Protocol 2: C4-Chlorination of a Pyrrolo[3,2-d]pyrimidinone[10]
Reaction Scheme:
-
Conversion of the C4-hydroxyl group to a chloro group.
Materials:
-
2-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
-
Phosphorus oxychloride (POCl₃)
-
Ammonia solution
Procedure:
-
Add the 2-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one to an excess of phosphorus oxychloride.
-
Heat the mixture at reflux for 4 hours.
-
Carefully evaporate the excess POCl₃ under reduced pressure.
-
Cool the residue in an ice bath and slowly adjust the pH to 8 with a cold ammonia solution.
-
The resulting precipitate is filtered, washed with water, and dried.
-
Purify the crude product by column chromatography to obtain 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine.[10]
Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. For the pyrrolo[3,2-d]pyrimidine scaffold, these reactions enable the introduction of aryl, heteroaryl, alkynyl, and amino groups, which are often crucial for achieving high binding affinity to biological targets.
-
Suzuki Coupling: Reacting the 4-chloro intermediate with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.[9]
-
Buchwald-Hartwig Amination: Forming C-N bonds by coupling with amines.
The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. Ligands like DPEphos have proven effective in domino reactions for scaffold synthesis.[9]
Data Summary: Comparison of Synthetic Strategies
| Strategy | Key Transformation | Starting Materials | Advantages | Key Reference(s) |
| A: From Pyrrole | Urea Cyclization | 4-Oxoproline derivatives, Isocyanates | High diversity potential on pyrimidine nitrogens.[4] | [4][5] |
| B: From Pyrimidine | Reductive Cyclization | 5-Nitropyrimidines, DMF-DMA | Classic, reliable route for specific pyrimidine substitutions. | [7][8] |
| B: From Pyrimidine | Domino C-N Coupling/Hydroamination | Alkynylated Uracils, Anilines | High efficiency, good functional group tolerance, modern approach. | [9] |
Conclusion and Future Outlook
The synthetic routes to functionalized pyrrolo[3,2-d]pyrimidines are well-established, yet continue to evolve. Classical methods based on ring annulations provide a solid foundation for accessing the core structure, while modern transition-metal-catalyzed reactions have revolutionized the ability to functionalize the scaffold with precision and diversity. The development of domino reactions and direct C-H functionalization strategies will likely dominate future research, offering more atom-economical and environmentally benign pathways. As our understanding of the biological roles of kinases and metabolic enzymes deepens, the demand for novel, intricately substituted pyrrolo[3,2-d]pyrimidine analogs will continue to grow, ensuring this heterocyclic core remains at the forefront of medicinal chemistry and drug discovery.
References
- 1. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines with variation of the pyrimidine ring nitrogen substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 9. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine in Fragment-Based Drug Design
Abstract
Fragment-Based Drug Design (FBDD) has solidified its position as a cornerstone of modern hit-identification strategies, enabling the discovery of high-quality lead compounds by screening low-molecular-weight fragments. This guide provides an in-depth exploration of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine , a versatile and powerful fragment, for use in FBDD campaigns. We will dissect the strategic advantages of the pyrrolo[3,2-d]pyrimidine core, a known "privileged scaffold," particularly in kinase inhibition, and detail the unique utility imparted by its specific halogenation pattern. This document offers both the theoretical underpinnings and practical, field-tested protocols for researchers, scientists, and drug development professionals aiming to integrate this fragment into their discovery pipelines.
The Rationale: Why Fragment-Based Drug Design?
Fragment-Based Drug Design (FBDD) is a powerful methodology for identifying lead compounds by screening collections of low-molecular-weight molecules (typically < 300 Da)[1]. Unlike traditional high-throughput screening (HTS), which seeks potent binders from large libraries of complex molecules, FBDD focuses on identifying weak but highly efficient binders. The core principle is that small fragments can form high-quality interactions with a target protein, providing a more efficient starting point for optimization. These initial "hits" are then grown or linked to generate potent, drug-like molecules. This approach often yields leads with superior physicochemical properties and a more thorough exploration of chemical space.[2]
The workflow for a typical FBDD campaign is a multi-stage process, beginning with library design and culminating in a validated, optimizable hit.
Caption: A generalized workflow for a Fragment-Based Drug Design (FBDD) campaign.
The Privileged Scaffold: Pyrrolo[3,2-d]pyrimidine
The pyrrolo[3,2-d]pyrimidine core is an isomer of purine and is often referred to as 7-deazapurine. This structural motif is considered a "privileged scaffold" in medicinal chemistry, particularly for its frequent appearance in kinase inhibitors.[3][4] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.
The value of the pyrrolopyrimidine scaffold stems from its ability to mimic adenine, the core of adenosine triphosphate (ATP), the natural ligand for kinases.[3][4] It can form key hydrogen bond interactions within the highly conserved hinge region of the kinase ATP-binding pocket, providing a strong anchoring point for inhibitors. Numerous approved drugs and clinical candidates targeting kinases such as EGFR, VEGFR, and RET incorporate a related pyrrolopyrimidine core, validating its utility.[4][5]
The Tool: this compound
The subject of this guide, this compound (CAS: 1032650-41-1), is not just a generic pyrrolopyrimidine. Its specific substitution pattern makes it an exceptionally versatile fragment for FBDD.
Molecular Formula: C₆H₃BrClN₃ Molecular Weight: 232.47 g/mol [6]
The key advantages of this fragment lie in its dual halogenation:
-
Versatile Reactivity: The chlorine at the C4 position and the bromine at the C7 position provide two distinct and orthogonal handles for synthetic chemistry.[6] The differential reactivity of C-Cl and C-Br bonds in common cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) allows for selective and stepwise elaboration of the fragment. This is a critical feature in the hit-to-lead phase, where chemists systematically "grow" the fragment to explore adjacent pockets of the protein target.[7]
-
Defined Vectors for Exploration: The positions of the halogens provide clear, structurally defined vectors for chemical modification. Once a binding mode is established (ideally through X-ray crystallography), these vectors point towards solvent-exposed regions, guiding the rational design of larger, more potent compounds.
Caption: Structure and key reactive sites of this compound.
Application & Protocols
Protocol 1: Primary Hit Identification using Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful biophysical technique for primary fragment screening. It offers real-time, label-free detection of binding events, providing data on binding affinity and kinetics.[8][9] It is highly sensitive, requires low protein consumption, and can help eliminate non-specific binders early in the process.[10][11]
Objective: To identify fragments from a library that bind to a target protein immobilized on an SPR sensor chip.
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor Chip (e.g., CM5, CAP)
-
Target protein of interest (>95% purity)
-
This compound and other library fragments, dissolved in 100% DMSO.
-
Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS, Ethanolamine-HCl)
-
Running buffer (e.g., HBS-EP+, PBS) with a matched concentration of DMSO (typically 1-5%).
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target protein (e.g., 20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 5,000-10,000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.
-
A reference surface should be prepared on a separate flow cell using the same procedure but without protein injection (mock-coupled). This is crucial for subtracting bulk refractive index changes.[11]
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting DMSO stocks into running buffer to the desired screening concentration (e.g., 100 µM). Ensure the final DMSO concentration is identical in all samples and the running buffer to minimize solvent mismatch artifacts.[10]
-
Inject each fragment solution over the target and reference flow cells. A typical injection might be 60 seconds association followed by 120 seconds dissociation.
-
Include buffer-only injections periodically to allow for double-referencing (subtraction of reference surface and buffer response).
-
A positive control (known binder) and a negative control (known non-binder) should be included.
-
-
Data Analysis & Hit Triage:
-
Process the raw sensorgrams by subtracting the reference channel data and then a buffer blank injection.
-
A "hit" is typically defined as a fragment that produces a stable and reproducible binding response significantly above the noise level.
-
Calculate the Ligand Efficiency (LE) for each hit. LE is a key metric in FBDD that normalizes binding affinity for the size of the molecule. It is calculated as: LE = -ΔG / N, where ΔG is the free energy of binding (RTln(KD)) and N is the number of non-hydrogen atoms. Hits with high LE (typically >0.3 kcal/mol per heavy atom) are prioritized.[12]
-
Table 1: Representative SPR Screening Data
| Fragment ID | MW ( g/mol ) | Binding Response (RU) | Approx. KD (µM) | Ligand Efficiency (LE) | Hit? |
| 1 (Target) | 232.47 | 35 | 150 | 0.31 | Yes |
| 2 | 145.16 | 5 | >1000 | N/A | No |
| 3 | 210.25 | 42 | 110 | 0.33 | Yes |
| 4 | 280.34 | 12 | 800 | 0.21 | No |
Causality & Trustworthiness: This protocol is self-validating through the use of multiple referencing steps (reference surface and buffer blanks) to eliminate false positives arising from bulk refractive index changes or non-specific binding.[10] Calculating Ligand Efficiency further ensures that prioritized hits are not just large, sticky molecules but fragments making high-quality, efficient interactions.[12]
Protocol 2: Hit Elaboration via Suzuki Cross-Coupling
Once this compound is confirmed as a hit, the next step is to use its chemical handles to improve potency. The Suzuki reaction is a robust and widely used palladium-catalyzed cross-coupling reaction ideal for forming C-C bonds. We will target the more reactive C7-Br position.
Objective: To synthesize a small library of derivatives by coupling various boronic acids to the C7 position of the fragment hit.
Materials:
-
This compound (the "hit")
-
A selection of aryl and heteroaryl boronic acids (e.g., phenylboronic acid, 3-pyridylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon), and purification equipment (e.g., column chromatography, HPLC).
Methodology:
-
Reaction Setup:
-
To a reaction vial, add this compound (1 equivalent).
-
Add the desired boronic acid (1.2 equivalents).
-
Add the base (e.g., K₂CO₃, 2-3 equivalents).
-
Place the vial under an inert atmosphere.
-
Add the palladium catalyst (0.05-0.1 equivalents).
-
Add the degassed solvent (e.g., Dioxane/H₂O 4:1).
-
-
Reaction Execution:
-
Seal the vial and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired C7-arylated product.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Causality & Trustworthiness: This protocol leverages well-established, high-yielding Suzuki coupling chemistry. The structure-activity relationship (SAR) can be rapidly built by testing the new derivatives in the primary binding assay.[7][13] For instance, if adding a phenyl group at C7 increases affinity, it suggests the presence of a nearby hydrophobic pocket. If a pyridyl group enhances affinity more, it may indicate a hydrogen bond acceptor is favorable. This iterative cycle of synthesis and testing is the engine of hit-to-lead optimization.[7]
Caption: Synthetic elaboration of the fragment hit and the resulting iterative SAR cycle.
Conclusion
This compound is a high-value fragment for any FBDD library. Its privileged pyrrolopyrimidine core provides a strong anchor for binding to important target classes like kinases, while its orthogonal halogen handles offer unparalleled synthetic flexibility for rapid and rational hit-to-lead optimization. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the potential of this fragment, accelerating the journey from an initial, low-affinity hit to a potent and well-characterized lead compound.
References
- 1. researchgate.net [researchgate.net]
- 2. exactelabs.com [exactelabs.com]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Discovery and hit-to-lead optimization of pyrrolopyrimidines as potent, state-dependent Na(v)1.7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. Emerging role of surface plasmon resonance in fragment-based drug discovery. | Semantic Scholar [semanticscholar.org]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
developing probes from 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine for target identification
Application Notes & Protocols
Topic: Developing Chemical Probes from 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine for Target Identification
Audience: Researchers, scientists, and drug development professionals.
Abstract
The identification of a small molecule's cellular targets is a critical and often rate-limiting step in drug discovery and chemical biology. Phenotypic screens can identify compounds with desirable biological effects, but without a known mechanism of action, their development is stalled. Chemical probes are indispensable tools for elucidating these mechanisms by identifying the specific protein targets a compound interacts with.[1][2] The 7-deazapurine scaffold, particularly pyrrolo[3,2-d]pyrimidine, represents a privileged structure in medicinal chemistry due to its structural resemblance to adenine, enabling it to effectively target the ATP-binding sites of numerous enzymes, especially kinases.[3][4][5] This guide provides a detailed framework for leveraging the versatile chemical intermediate, This compound , to design and synthesize a suite of chemical probes for robust target identification. We present detailed protocols for creating affinity and photoaffinity probes and their subsequent application in proteomic workflows to isolate and identify cellular binding partners, followed by essential methods for target engagement validation.
The Strategic Advantage of the this compound Scaffold
The utility of this compound as a starting material for probe development stems from its inherent chemical properties and biological relevance.[6][7] The pyrrolo[3,2-d]pyrimidine core is a known pharmacophore for a multitude of protein kinases, making it an excellent starting point for developing inhibitors.[3][8][9][10][11][12]
The true synthetic versatility lies in the differential reactivity of its two halogen substituents.[6][7]
-
C4-Chlorine: The chlorine atom at the 4-position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of linkers by reaction with amine-containing nucleophiles. This position is a common vector for building out selectivity and potency for kinase inhibitors.
-
C7-Bromine: The bromine atom on the pyrrole ring is ideally positioned for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This site allows for the introduction of different moieties to modulate the compound's properties or to attach other functional groups without disturbing the core interactions at the C4 position.
This dual reactivity enables a modular and strategic approach to probe synthesis, where different functionalities can be precisely installed.
Caption: Reactivity sites of this compound.
Probe Design and Synthesis Workflows
A chemical probe is a modular molecule typically composed of three key parts: the pharmacophore (the parent compound that binds the target), a flexible linker , and a reporter tag for detection or enrichment.[13][14][15] Our strategy uses the pyrrolo[3,2-d]pyrimidine core as the pharmacophore.
Caption: General workflow for synthesizing chemical probes from the core scaffold.
Protocol 1: Synthesis of a Biotinylated Affinity Probe
Causality and Rationale: This protocol creates a probe for affinity purification, or "protein fishing." Biotin is used as the reporter tag due to its exceptionally high affinity for streptavidin, allowing for highly specific and efficient capture of probe-protein complexes from a cell lysate.[16][17][18] We use a Polyethylene Glycol (PEG) linker to spatially separate the biotin from the pharmacophore, which minimizes steric hindrance that could interfere with target binding and improves the probe's water solubility.[17]
Experimental Protocol:
-
Step 1: Linker Attachment.
-
Dissolve this compound (1 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Add an amino-PEG-amine linker (e.g., H₂N-(PEG)₄-NH₂, 1.2 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3 eq.).
-
Heat the reaction mixture to 80-100 °C and monitor by LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate. Purify the resulting amine-functionalized intermediate by silica gel chromatography.
-
-
Step 2: Biotin Conjugation.
-
Dissolve the purified amine-functionalized intermediate (1 eq.) in anhydrous DMF.
-
Add Biotin-NHS ester (1.1 eq.) and DIPEA (2 eq.).
-
Stir the reaction at room temperature and monitor by LC-MS (typically 2-6 hours).
-
Upon completion, purify the final biotinylated probe directly using reverse-phase HPLC.
-
Lyophilize the pure fractions to yield the final product and confirm its identity by high-resolution mass spectrometry and NMR.
-
Data Presentation: Reagents and Materials
| Reagent/Material | Supplier | Purpose |
| This compound | Commercial | Starting scaffold |
| H₂N-(PEG)₄-NH₂ | Commercial | Bifunctional linker |
| N,N-Diisopropylethylamine (DIPEA) | Commercial | Non-nucleophilic base |
| Biotin-NHS ester | Commercial | Activated biotin for conjugation |
| Anhydrous DMF, Ethyl Acetate, Acetonitrile, Water | Commercial | Solvents |
| Silica Gel, C18 Reverse-Phase Column | Commercial | Purification media |
Protocol 2: Synthesis of a Photoaffinity Probe with a "Clickable" Handle
Causality and Rationale: Photoaffinity labeling (PAL) is a powerful technique for identifying direct and transient protein interactions.[19] A photo-reactive group (here, a diazirine) on the probe is inert in the dark but, upon UV irradiation, generates a highly reactive carbene that covalently crosslinks the probe to any protein in its immediate vicinity.[13][20][21] This protocol employs a tandem labeling strategy. The probe itself is kept small by incorporating a terminal alkyne, a "clickable" handle. After the probe has been cross-linked to its target in a biological system, a biotin-azide reporter tag can be attached via a highly efficient and bio-orthogonal copper-catalyzed "click" reaction.[22][23] This improves cell permeability and reduces potential steric clash during the initial binding event.
Experimental Protocol:
-
Step 1: Synthesis of Diazirine-Linker.
-
Synthesize or procure a linker containing a terminal amine on one end and a diazirine and a terminal alkyne on the other (e.g., an amino-PEG linker modified with a diazirine-alkyne moiety). The synthesis of such linkers is a specialized process often requiring custom synthesis.
-
-
Step 2: Linker Attachment.
-
Following the procedure in Protocol 1, Step 1, conjugate the custom diazirine-alkyne linker to the this compound scaffold via SNAr at the C4 position.
-
Purify the resulting photoaffinity probe by reverse-phase HPLC and confirm its structure by HRMS and NMR. Store the probe protected from light.
-
Data Presentation: Reagents and Materials
| Reagent/Material | Supplier | Purpose |
| This compound | Commercial | Starting scaffold |
| Custom Diazirine-Alkyne-Amine Linker | Custom Synthesis | Bifunctional photo-reactive and clickable linker |
| N,N-Diisopropylethylamine (DIPEA) | Commercial | Non-nucleophilic base |
| Anhydrous DMF, Acetonitrile, Water | Commercial | Solvents |
| C18 Reverse-Phase Column | Commercial | Purification media |
Target Identification & Validation Methodologies
Once probes are synthesized, they are used in proteomic workflows to identify binding partners. A crucial component of these experiments is the inclusion of a competition control , where the experiment is run in parallel with an excess of the non-tagged parent compound. Proteins that are "pulled down" by the probe but not in the presence of the competitor are considered specific binders.
Caption: Workflow for target identification using affinity and photoaffinity probes.
Protocol 3: Affinity Purification of Target Proteins
Causality and Rationale: This protocol uses the biotinylated probe from Protocol 1 to isolate target proteins from a complex mixture.[24][25] The high specificity of the biotin-streptavidin interaction allows for stringent washing steps to remove non-specific binders, enriching for genuine interactors.[26]
Experimental Protocol:
-
Lysate Preparation: Prepare a native cell lysate from the cell line of interest using a mild lysis buffer (e.g., Triton X-100 based) supplemented with protease and phosphatase inhibitors.
-
Probe Incubation:
-
Sample: Incubate ~1-5 mg of cell lysate with the biotinylated probe (final concentration 1-10 µM) for 1-2 hours at 4 °C.
-
Control: In a parallel tube, pre-incubate the lysate with a 100-fold molar excess of the non-biotinylated parent compound for 1 hour before adding the biotinylated probe.
-
-
Capture: Add pre-washed streptavidin-coated magnetic beads to each lysate and incubate for another hour at 4 °C to capture the probe-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elution & Digestion: Elute proteins using a denaturing buffer (e.g., containing SDS) or proceed with on-bead digestion. For mass spectrometry, on-bead digestion is preferred:
-
Resuspend beads in a buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., DTT).
-
Alkylate with iodoacetamide.
-
Digest proteins overnight with trypsin.
-
-
Mass Spectrometry: Collect the supernatant containing the tryptic peptides and analyze by LC-MS/MS. Identify proteins that are significantly enriched in the probe sample relative to the competition control.
Protocol 4: Target Engagement Validation with CETSA
Causality and Rationale: Identifying a protein in a pulldown is not sufficient proof of a direct interaction in a physiological context. The Cellular Thermal Shift Assay (CETSA) provides crucial evidence of target engagement in intact, live cells.[1][27] The principle is that when a drug binds its target protein, the protein becomes thermodynamically stabilized, increasing its resistance to heat-induced denaturation.[28][29][30][31][32] This change in thermal stability is measured as a shift in the protein's melting curve (Tm).
Caption: The principle and workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the parent compound (non-tagged, from which the probe was derived) at various concentrations (e.g., 0.1-50 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating Step: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40-70 °C) for 3 minutes using a thermal cycler, followed by immediate cooling.[28]
-
Lysis: Subject the cells to three rapid freeze-thaw cycles to ensure lysis.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of the specific target protein in the supernatant by Western Blot or another quantitative protein detection method.
-
Data Interpretation: For each treatment condition, plot the relative amount of soluble protein against the temperature. The resulting melting curve for the compound-treated sample should be shifted to the right (higher Tm) compared to the vehicle control, confirming target stabilization and engagement.
Data Presentation: Example CETSA Data
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (10 µM Cmpd) |
| 40 | 100 | 100 |
| 46 | 95 | 98 |
| 50 | 75 | 92 |
| 54 | 50 (Tm) | 85 |
| 58 | 25 | 55 (Tm) |
| 62 | 10 | 30 |
| 66 | 5 | 12 |
Note: This table represents hypothetical data illustrating a thermal shift.
Conclusion and Future Perspectives
The this compound scaffold is a powerful and versatile starting point for the development of sophisticated chemical probes. Its dual reactive sites allow for the modular synthesis of affinity, photoaffinity, and potentially activity-based probes. By combining these tools with modern quantitative proteomics and rigorous biophysical validation methods like CETSA, researchers can confidently identify and validate the cellular targets of novel compounds derived from this important pharmacophore. This integrated approach accelerates the transition from a phenotypic hit to a well-understood lead compound, paving the way for more rational drug development and a deeper understanding of complex biological pathways.
References
- 1. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Buy this compound | 1032650-41-1 [smolecule.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 16. Oligo Modified Linker Attachment Chemistry [biosyn.com]
- 17. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions | Springer Nature Experiments [experiments.springernature.com]
- 20. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Photoaffinity Compounds - Enamine [enamine.net]
- 22. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Linker Molecules Convert Commercial Fluorophores into Tailored Functional Probes during Biolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. drughunter.com [drughunter.com]
- 25. pnas.org [pnas.org]
- 26. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics | MDPI [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. drugtargetreview.com [drugtargetreview.com]
- 31. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 32. annualreviews.org [annualreviews.org]
Troubleshooting & Optimization
Navigating the Synthesis of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine: A Technical Support Guide
For Immediate Release
[City, State] – [Date] – As a cornerstone intermediate in the development of novel therapeutics, the synthesis of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine presents unique challenges for researchers in medicinal chemistry and drug development. To address the critical need for practical guidance, this technical support center provides a comprehensive troubleshooting guide and frequently asked questions, drawing upon established synthetic methodologies and expert insights. This resource is designed to empower scientists to navigate the complexities of this synthesis with greater confidence and efficiency.
Introduction
This compound is a vital heterocyclic building block, sought after for its role in the synthesis of a wide array of biologically active compounds.[1] Its utility stems from the presence of two distinct halogen atoms, offering orthogonal reactivity for subsequent cross-coupling and nucleophilic substitution reactions. However, the path to this valuable intermediate is often fraught with challenges, including regioselectivity control during bromination, harsh conditions for chlorination, and purification difficulties. This guide provides a structured approach to troubleshooting these common issues.
Synthetic Pathway Overview
The most common synthetic route to this compound involves a two-step process starting from 5H-pyrrolo[3,2-d]pyrimidin-4-one. The key transformations are:
-
Regioselective Bromination: Introduction of a bromine atom at the C7 position of the pyrrole ring.
-
Chlorination: Conversion of the C4-hydroxyl group to a chloro group.
Caption: General synthetic scheme for this compound.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis in a question-and-answer format.
Bromination Step
Question 1: My bromination reaction is producing a mixture of products, including what appears to be di-brominated species. How can I improve the regioselectivity for C7 mono-bromination?
Answer: This is a classic challenge when working with electron-rich pyrrole systems, which are prone to over-bromination. The key to achieving mono-bromination at the desired C7 position lies in carefully controlling the reaction conditions and the choice of brominating agent.
-
Choice of Brominating Agent: While N-bromosuccinimide (NBS) is a common choice, its reactivity can sometimes lead to multiple brominations. Consider using a milder and more selective brominating agent. Tetrabutylammonium tribromide (TBATB) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can offer better control over the reaction.
-
Stoichiometry: Use a precise stoichiometry of the brominating agent, typically 1.0 to 1.1 equivalents relative to the starting pyrrolopyrimidinone. Adding the brominating agent portion-wise can also help maintain a low concentration and favor mono-substitution.
-
Temperature Control: Perform the reaction at a low temperature, starting at 0°C and allowing it to slowly warm to room temperature. This helps to moderate the reaction rate and improve selectivity.
-
Solvent: The choice of solvent can influence the reactivity of the brominating agent. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are generally preferred.
Question 2: The bromination reaction is sluggish and does not go to completion, even with an excess of the brominating agent. What could be the issue?
Answer: Incomplete conversion can be due to several factors, including insufficient activation of the brominating agent or issues with the starting material.
-
Purity of Starting Material: Ensure that the starting 5H-pyrrolo[3,2-d]pyrimidin-4-one is pure and dry. Impurities can interfere with the reaction.
-
Activation of Brominating Agent: For NBS, the reaction can be initiated by light or a radical initiator like AIBN, although ionic pathways are more common for aromatic bromination. If using a milder agent, a slight increase in temperature or the addition of a catalytic amount of a Lewis acid might be necessary, but this should be done cautiously to avoid over-bromination.
-
Reaction Time: Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Some reactions may require longer reaction times to reach completion.
Question 3: I am having difficulty purifying the 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-one from the reaction mixture. What are the recommended purification methods?
Answer: Purification can be challenging due to the polarity of the product and potential side products.
-
Work-up: After the reaction is complete, quench any remaining brominating agent with a reducing agent like sodium thiosulfate.
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
Chlorination Step
Question 4: The chlorination with phosphorus oxychloride (POCl₃) is leading to significant decomposition and a dark, tarry reaction mixture. How can I mitigate this?
Answer: Phosphorus oxychloride is a very aggressive reagent, and decomposition of the substrate is a common issue.
-
Temperature Control: The reaction should be performed at the lowest effective temperature. While some procedures call for refluxing in POCl₃, this can be too harsh. Consider running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
-
Use of a Co-solvent: Adding a high-boiling inert solvent such as toluene or acetonitrile can help to moderate the reaction temperature and improve the solubility of the starting material.
-
Addition of a Base: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, can help to neutralize the HCl generated during the reaction, which can contribute to decomposition.
-
Alternative Chlorinating Agents: While less common for this specific transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) could be explored, though this would require significant optimization.
Question 5: The work-up of the POCl₃ reaction is hazardous and difficult to control. What is the safest and most effective way to quench the reaction and isolate the product?
Answer: The quenching of POCl₃ is highly exothermic and must be done with extreme caution.
-
Slow and Controlled Quenching: After cooling the reaction mixture, slowly and carefully pour it onto a large amount of crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood.
-
Neutralization: The acidic aqueous mixture should then be carefully neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide, while keeping the temperature low with an ice bath.
-
Extraction: Once neutralized, the product can be extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The crude product is often a solid and can be purified by recrystallization from a suitable solvent or by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine?
A1: Direct bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine is generally not the preferred route. The electron-withdrawing nature of the pyrimidine ring and the chloro substituent deactivates the pyrrole ring towards electrophilic substitution. It is more common to brominate the more electron-rich precursor, 5H-pyrrolo[3,2-d]pyrimidin-4-one, where the C7 position is the most nucleophilic and therefore the most likely site of electrophilic attack.
Q2: Can I protect the pyrrole nitrogen before bromination to improve selectivity?
A2: Yes, protecting the pyrrole nitrogen with a suitable protecting group, such as a tosyl (Ts) or benzenesulfonyl (Bs) group, can be a viable strategy. This can help to prevent N-bromination and may influence the regioselectivity of C-bromination. However, this adds extra steps to the synthesis (protection and deprotection) and may not be necessary if the direct bromination of the pyrrolopyrimidinone is optimized.
Q3: What are the key analytical techniques for characterizing the final product?
A3: The structure and purity of this compound should be confirmed by a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the characteristic signals for the pyrrole and pyrimidine protons, and the absence of the proton at the C7 position. ¹³C NMR will confirm the number of carbon atoms and their chemical environment.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound and the characteristic isotopic pattern for a molecule containing both bromine and chlorine.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Step 1: Synthesis of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-one
-
To a stirred solution of 5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq) in anhydrous THF (10 mL/g of starting material) at 0 °C, add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench with a saturated aqueous solution of sodium thiosulfate.
-
Remove the THF under reduced pressure.
-
Filter the resulting precipitate, wash with cold water and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to afford 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-one.
Step 2: Synthesis of this compound
-
To a flask containing 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq), add phosphorus oxychloride (5-10 eq).
-
Heat the mixture to 90-100 °C and stir for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
Quantitative Data Summary
| Step | Key Parameter | Typical Range | Expected Yield | Purity (crude) |
| Bromination | Reagent Stoichiometry | 1.0 - 1.1 eq | 80-95% | >90% |
| Temperature | 0 °C to RT | |||
| Chlorination | Reaction Temperature | 90-110 °C | 70-90% | >85% |
| Reaction Time | 3-5 hours |
Conclusion
The synthesis of this compound, while challenging, is an achievable goal with careful attention to reaction conditions and purification techniques. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can improve their success rate and obtain this valuable intermediate in high yield and purity, thereby accelerating the pace of drug discovery and development.
References
optimizing reaction conditions for 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
As a Senior Application Scientist, this Technical Support Center provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and optimization of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. This key heterocyclic intermediate is crucial for the development of novel pharmaceuticals, and robust synthesis is paramount for successful research campaigns.[1] This guide is structured to address common challenges and provide actionable solutions based on established chemical principles and literature precedents.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic strategy for preparing this compound?
A1: The most prevalent and logical synthetic route involves a two-step process starting from the commercially available 5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one. The sequence is as follows:
-
Chlorination: The pyrimidinone oxygen is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
-
Regioselective Bromination: The resulting 4-chloro-5H-pyrrolo[3,2-d]pyrimidine is then selectively brominated at the C7 position of the pyrrole ring using an electrophilic brominating agent such as N-Bromosuccinimide (NBS).
This sequence is generally preferred because the electron-rich pyrrole ring is highly susceptible to electrophilic substitution, and performing this step after the more robust chlorination step is often more efficient.
Q2: Why is phosphorus oxychloride (POCl₃) the preferred chlorinating agent for this synthesis?
A2: Phosphorus oxychloride is highly effective for converting pyrimidinones and similar heterocyclic ketones to their corresponding chlorides. It serves as both a reagent and, when used in excess, as a solvent. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Its volatility allows for easy removal by distillation under reduced pressure post-reaction, simplifying the workup procedure.[2]
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Both steps of this synthesis involve hazardous reagents and conditions:
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water, releasing hydrochloric acid (HCl) gas. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The workup, which involves quenching with ice, is highly exothermic and must be done slowly and with extreme caution.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. It should be handled in a fume hood. Bromination reactions can sometimes have an induction period followed by a rapid exotherm, so careful temperature control is advised.
-
Solvents: Anhydrous solvents are often required, and many, like tetrahydrofuran (THF), can form explosive peroxides. Always use freshly distilled or inhibitor-tested solvents.
Q4: How can I monitor the progress of the chlorination and bromination reactions?
A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring both reactions.
-
For Chlorination: Use a mobile phase like 10% Methanol in Dichloromethane (DCM). The starting pyrimidinone is quite polar and will have a low Rf value. The 4-chloro product is significantly less polar and will have a much higher Rf.
-
For Bromination: A mobile phase of Ethyl Acetate/Hexanes (e.g., 30:70) is suitable. The brominated product will be slightly less polar than the 4-chloro starting material, resulting in a slightly higher Rf value. Staining with potassium permanganate can be helpful for visualizing the spots if they are not UV-active.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low or No Yield in Chlorination Step (Starting Material Recovered)
Q: My TLC shows consumption of the starting material, but after the aqueous workup, I mainly recover the 5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one. What is happening?
A: This is a classic problem caused by the hydrolysis of the desired 4-chloro product back to the starting material during workup. The 4-chloro-pyrrolo[3,2-d]pyrimidine is sensitive to moisture, especially under the acidic conditions generated when quenching excess POCl₃.[2]
Recommended Solutions:
-
Pre-Workup Distillation (Critical): Before quenching, remove the bulk of the excess POCl₃ by distillation under reduced pressure (e.g., using a rotary evaporator with an appropriate trap). This dramatically reduces the exotherm and the amount of acid generated during the quench.[2]
-
Controlled Reverse Quench: Cool the reaction mixture and add it slowly and portion-wise to a vigorously stirred beaker of crushed ice. This "reverse quench" helps to dissipate the heat more effectively.
-
Prompt Neutralization: After the quench, immediately and carefully neutralize the acidic aqueous solution to a pH of ~8 using a saturated sodium bicarbonate solution or concentrated ammonia while keeping the mixture cool in an ice bath. The product is often a solid that will precipitate upon neutralization.[3]
Issue 2: Low Yield and Multiple Byproducts in the Bromination Step
Q: The bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine is giving a low yield of the desired C7-bromo product along with several other spots on the TLC.
A: This can be attributed to several factors, including incorrect stoichiometry, reaction conditions that are too harsh, or the formation of isomers and di-brominated species.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Yield in Bromination.
Detailed Explanations:
-
Stoichiometry of NBS: The pyrrole ring is activated, and using more than ~1.1 equivalents of NBS can lead to di-bromination or other side reactions. Precise measurement is key.
-
Temperature Control: Electrophilic aromatic substitution on activated rings is typically fast. Running the reaction at 0 °C and allowing it to slowly warm to room temperature provides better control and selectivity. Literature on similar halogenations supports this approach.[4]
-
Solvent Choice: The reaction should be performed under anhydrous conditions. Aprotic solvents like THF, DCM, or acetonitrile are ideal. Protic solvents can react with NBS.
-
Light Sensitivity: Some bromination reactions are sensitive to light, which can initiate radical side reactions. Performing the reaction in a flask wrapped in aluminum foil is a good precautionary measure.
Issue 3: Difficulty in Purifying the Final Product
Q: The crude this compound is an impure solid that is difficult to purify by column chromatography.
A: This is common when residual succinimide (from NBS) or baseline impurities are present.
Purification Strategies:
-
Aqueous Wash: Before final isolation, dissolve the crude product in a suitable organic solvent (like Ethyl Acetate) and wash it with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.[4]
-
Trituration/Recrystallization: This product is often a solid. Triturating the crude material with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexanes/ethyl acetate mixture) can be very effective. If an appropriate single solvent for recrystallization can be found, this is also a superior method to chromatography for final purity.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
This protocol is adapted from established methods for chlorinating pyrimidinones.[3]
Reagents & Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one | 135.12 | 10.0 | 1.0 | 1.35 g |
| Phosphorus oxychloride (POCl₃) | 153.33 | 64.4 | 6.4 | 6.0 mL (approx. 10g) |
| Crushed Ice | 18.02 | - | - | ~100 g |
| Concentrated Ammonia (28%) or Sat. NaHCO₃ (aq) | - | - | - | As needed for pH ~8 |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one (1.35 g, 10.0 mmol).
-
IN A FUME HOOD , add phosphorus oxychloride (6.0 mL, 64.4 mmol).
-
Heat the reaction mixture to reflux (approx. 110 °C) for 1 hour. The mixture should become a dark, homogeneous solution.
-
Cool the reaction mixture to room temperature.
-
Crucial Step: Remove the excess POCl₃ via vacuum distillation (rotary evaporator).
-
Prepare a 500 mL beaker with crushed ice (~100 g) and a stir bar.
-
With extreme caution , slowly and dropwise add the cooled reaction residue onto the stirring crushed ice.
-
Once the addition is complete, continue stirring and slowly add concentrated ammonia or saturated NaHCO₃ solution until the pH of the aqueous mixture is ~8.
-
A precipitate will form. Stir the slurry in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, washing with cold water (3 x 20 mL).
-
Dry the solid under high vacuum at 50 °C to afford 4-chloro-5H-pyrrolo[3,2-d]pyrimidine as a dark solid (Typical yield: 85-95%).[3]
Protocol 2: Synthesis of this compound
This protocol is based on standard procedures for the regioselective bromination of activated pyrrole rings.[4][5]
Reagents & Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | 153.57 | 5.0 | 1.0 | 768 mg |
| N-Bromosuccinimide (NBS) | 177.98 | 5.25 | 1.05 | 934 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 25 mL |
Procedure:
-
To a dry 100 mL round-bottom flask (wrapped in aluminum foil) under a nitrogen atmosphere, add 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (768 mg, 5.0 mmol).
-
Add anhydrous THF (25 mL) and stir to dissolve. Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (934 mg, 5.25 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC (30% Ethyl Acetate in Hexanes) until the starting material is consumed.
-
Remove the solvent in vacuo.
-
Dissolve the residue in Ethyl Acetate (50 mL).
-
Wash the organic layer with 5% aqueous sodium thiosulfate solution (2 x 20 mL), followed by water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by trituration with cold diethyl ether or by column chromatography on silica gel to yield this compound as a solid.
Overall Synthetic Workflow Diagram:
Caption: Synthetic route to the target compound.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 4. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 22276-95-5 [chemicalbook.com]
Technical Support Center: Synthesis of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. As a key heterocyclic intermediate in pharmaceutical and materials science research, ensuring a high-purity, high-yield synthesis is critical.[1] This guide is structured to address common challenges encountered during the two key stages of its synthesis: the chlorination of the pyrrolo[3,2-d]pyrimidinone precursor and the subsequent bromination.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Chlorination of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one
The initial step in the synthesis involves the conversion of the hydroxyl group at the 4-position to a chloro group, typically using phosphorus oxychloride (POCl₃).
Issue 1: Low to no yield of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, with starting material recovered after aqueous workup.
-
Question: My TLC analysis of the reaction mixture shows complete consumption of the starting material, but after quenching with water and neutralization, I primarily isolate the starting 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one. What is happening?
-
Answer: This is a classic sign of hydrolysis of the desired 4-chloro product back to the starting material during the aqueous workup.[2] The 4-chloro-pyrrolo[3,2-d]pyrimidine is susceptible to hydrolysis, especially in the presence of residual acidic byproducts from the quenching of excess POCl₃.
Recommended Solutions:
-
Removal of Excess POCl₃: Before quenching, it is crucial to remove the excess POCl₃ by distillation under reduced pressure.[2] This minimizes the exothermic nature of the quench and reduces the formation of phosphoric acid.
-
Careful Quenching: Slowly and carefully pour the cooled reaction mixture onto crushed ice or into a vigorously stirred ice-water slurry.[3] This "reverse quench" helps to control the temperature and dissipate the heat of reaction effectively.
-
Controlled Neutralization: Use a weak base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the mixture to a pH of 7-8.[2] Avoid strong bases, as they can also promote hydrolysis and other side reactions. Maintain a low temperature throughout the neutralization process.
-
Issue 2: The chlorination reaction is sluggish or incomplete.
-
Question: Even after prolonged heating, my TLC analysis shows a significant amount of unreacted starting material. How can I drive the reaction to completion?
-
Answer: Incomplete conversion can be due to several factors, including insufficient temperature, reagent deactivation, or the generation of HCl which can protonate the starting material.
Recommended Solutions:
-
Increase Reaction Temperature: Ensure the reaction is heated to a sufficient temperature, typically refluxing in POCl₃ (around 105 °C).[3]
-
Addition of a Tertiary Amine Base: The addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or pyridine can accelerate the reaction. These bases act as catalysts and also neutralize the HCl generated in situ, preventing the protonation of the starting material and driving the equilibrium towards the product.[2]
-
Use of a Co-solvent: While often run neat in POCl₃, the use of a high-boiling inert solvent can sometimes help with solubility and temperature control.
-
Issue 3: Formation of significant impurities or byproducts, observed as multiple spots on TLC.
-
Question: My TLC plate shows several spots, and the purity of my isolated 4-chloro-5H-pyrrolo[3,2-d]pyrimidine is low. What are the likely side products and how can I avoid them?
-
Answer: Side reactions can lead to various impurities. The specific byproducts can depend on the reaction conditions and the purity of the starting material.
Recommended Solutions:
-
Optimize Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to degradation of the starting material or product, resulting in tarry materials.[2] Monitor the reaction closely by TLC and aim for the shortest reaction time necessary for complete conversion.
-
Ensure Anhydrous Conditions: Moisture in the reaction can consume POCl₃ and lead to the formation of phosphoric acid, which can complicate the reaction and workup. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Purification Strategy: If impurities are still present, purification by column chromatography on silica gel is often effective. A gradient elution with a mixture of ethyl acetate and hexane is a good starting point.[3]
-
Part 2: Bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
The second stage is the electrophilic bromination of the pyrrole ring, commonly achieved with N-Bromosuccinimide (NBS).
Issue 1: Formation of di- or poly-brominated products.
-
Question: I am observing products with a higher molecular weight than the desired mono-brominated product in my mass spectrometry analysis. How can I control the extent of bromination?
-
Answer: The pyrrole ring is electron-rich and can be susceptible to over-bromination, especially if an excess of the brominating agent is used or if the reaction conditions are too harsh.
Recommended Solutions:
-
Stoichiometric Control of NBS: Use a precise stoichiometry of NBS, typically 1.0 to 1.1 equivalents, relative to the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
-
Controlled Addition of NBS: Add the NBS portion-wise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain control over the reaction rate and exotherm.
-
Choice of Solvent: The reaction is often performed in a polar aprotic solvent like DMF or acetonitrile. The choice of solvent can influence the reactivity of the NBS.
-
Issue 2: Bromination occurs at an undesired position.
-
Question: My NMR analysis suggests that bromination has occurred at a different position on the pyrrolopyrimidine core. How can I ensure regioselectivity for the 7-position?
-
Answer: The regioselectivity of electrophilic substitution on the pyrrolo[3,2-d]pyrimidine ring is influenced by the electronic and steric environment. While the 7-position is generally favored for electrophilic attack on the pyrrole ring, other positions can also react.
Recommended Solutions:
-
Reaction Temperature: Lowering the reaction temperature can often improve the regioselectivity of electrophilic aromatic substitutions.
-
Protecting Groups: In some cases, a protecting group on the pyrrole nitrogen (N5) might be employed to direct the bromination, although this adds extra steps to the synthesis.
-
Issue 3: Side reactions related to the use of NBS.
-
Question: I am observing unexpected byproducts that do not seem to be related to the starting material. What are the common side reactions of NBS?
-
Answer: NBS can participate in side reactions, especially in the presence of impurities or under certain conditions.
Recommended Solutions:
-
Use Freshly Recrystallized NBS: Over time, NBS can decompose to succinimide and bromine, which can lead to different reactivity profiles.[4] Using freshly recrystallized NBS can minimize these side reactions.
-
Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can react with NBS and affect the outcome.[4]
-
Radical Initiators: For benzylic or allylic brominations, radical initiators are used.[5] For electrophilic aromatic bromination, these should be avoided to prevent radical side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical protocol for the synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine?
A1: A general protocol involves heating 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one in excess phosphorus oxychloride (POCl₃) at reflux for 1-2 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice, and the pH is adjusted to ~8 with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the product.[3]
Q2: What are the key safety precautions when working with POCl₃ and NBS?
A2:
-
Phosphorus oxychloride (POCl₃): POCl₃ is highly corrosive, toxic, and reacts violently with water.[2] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The quenching process is highly exothermic and must be done with extreme care.
-
N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care.[6] Avoid inhalation of dust and contact with skin and eyes. Reactions involving NBS can be exothermic.
Q3: How can I best purify the final this compound?
A3: Purification can often be challenging due to the crystalline nature and potentially similar polarity of halogenated pyrrolopyrimidines and their byproducts.[7]
-
Recrystallization: If the crude product is a solid of reasonable purity, recrystallization from a suitable solvent or solvent mixture can be effective.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is the method of choice. A gradient elution with hexane and ethyl acetate is a common starting point. In some cases, reversed-phase chromatography may provide better separation.[7]
Data Summary
| Parameter | Chlorination Step | Bromination Step |
| Key Reagent | Phosphorus oxychloride (POCl₃) | N-Bromosuccinimide (NBS) |
| Common Solvent | Neat (excess POCl₃) | DMF, Acetonitrile |
| Typical Temperature | Reflux (~105 °C) | 0 °C to Room Temperature |
| Key Side Reaction | Hydrolysis of chloro group | Over-bromination |
| Mitigation Strategy | Anhydrous conditions, careful workup | Stoichiometric control of NBS |
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
-
To 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add phosphorus oxychloride (POCl₃) (5-10 eq).
-
Heat the reaction mixture to reflux and stir for 1-2 hours, monitoring the reaction by TLC.
-
Cool the mixture to room temperature and remove the excess POCl₃ by distillation under reduced pressure.
-
In a separate flask, prepare a vigorously stirred slurry of crushed ice and water.
-
Slowly and carefully add the cooled reaction residue to the ice slurry.
-
Adjust the pH of the aqueous solution to ~8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.[3]
Protocol 2: Synthesis of this compound
-
Dissolve 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., DMF) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathway and common side reactions.
Caption: A troubleshooting workflow for synthesis issues.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
- 7. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Bromine Advantage: A Comparative Guide to the Enhanced Biological Activity of Brominated Pyrrolopyrimidines
Introduction: The Pyrrolopyrimidine Scaffold and the Strategic Role of Bromination
The pyrrolopyrimidine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to the purine nucleobase adenine. This mimicry allows pyrrolopyrimidine derivatives to effectively compete with adenosine triphosphate (ATP) for the binding sites of a multitude of kinases, making them a cornerstone in the development of targeted therapies, particularly in oncology.[1][2] This guide delves into a critical aspect of optimizing this scaffold: the strategic incorporation of bromine atoms. We will explore, with supporting experimental data, how this halogenation event can significantly enhance the biological activity of pyrrolopyrimidines, transforming promising lead compounds into potent therapeutic candidates.
The introduction of a bromine atom into a molecular structure is a deliberate drug design strategy that can profoundly influence a compound's therapeutic properties.[3][4][5] Bromination can lead to an increase in therapeutic activity, positively impact the drug's metabolism, and extend its duration of action.[4][5][6] This is often attributed to the formation of halogen bonds, where the bromine atom acts as a halogen bond donor, leading to stronger and more specific interactions with the target protein.[3][4][5]
This guide will provide a comparative analysis of brominated versus non-brominated pyrrolopyrimidines, focusing on their anti-cancer properties. We will examine their inhibitory effects on key oncogenic kinases and their cytotoxic activity against cancer cell lines. Detailed experimental protocols for the assays used to generate this data will be provided to ensure scientific transparency and reproducibility.
Comparative Biological Activity: A Data-Driven Analysis
The true measure of a drug candidate's potential lies in its quantifiable biological activity. Here, we present a comparative summary of the inhibitory concentrations (IC50) of brominated pyrrolopyrimidines against various cancer cell lines and key protein kinases.
In Vitro Cytotoxicity Against Human Cancer Cell Lines
The following table summarizes the cytotoxic effects of selected brominated pyrrolopyrimidine derivatives against different human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cancer Cell Line | IC50 (µM) |
| (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido[1,2-a]azepin-4-imine (Compound 1 ) | HT-29 (Colon) | 4.01 |
| (E)-2-(4-Bromophenyl)-1-methyl-N-phenyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido[1,2-a]azepin-4-imine (Compound 2 ) | HT-29 (Colon) | 4.55 |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (Compound 5k ) | HepG2 (Liver) | 29 |
| HCT-116 (Colon) | 35 | |
| MCF-7 (Breast) | 42 | |
| A549 (Lung) | 59 | |
| Doxorubicin (Standard of Care) | MDA-MB-468 (Breast) | 6.17 |
Data for compounds 1 and 2 sourced from Alanazi et al. (2024).[7] Data for compound 5k sourced from another Alanazi et al. (2024) publication.[8] Doxorubicin data is provided for context from a study on other pyrrolopyrimidine derivatives.[9]
The data clearly indicates that brominated pyrrolopyrimidines exhibit potent cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar range.[7][8]
In Vitro Kinase Inhibitory Activity
Pyrrolopyrimidines often exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival. The table below presents the IC50 values of a representative brominated pyrrolopyrimidine against several key kinases.
| Compound | Kinase Target | IC50 (nM) |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (Compound 5k ) | EGFR | 79 |
| Her2 | 152 | |
| VEGFR2 | 40 | |
| CDK2 | 204 | |
| Sunitinib (Standard of Care) | VEGFR2 | 261 |
Data for compound 5k and Sunitinib sourced from Alanazi et al. (2024).[8]
Compound 5k , a brominated pyrrolopyrimidine, demonstrates potent inhibition of several key oncogenic kinases, with IC50 values in the nanomolar range.[8] Notably, its inhibitory activity against VEGFR2 is superior to that of the established multi-kinase inhibitor, Sunitinib.[8]
The "Why": Mechanistic Insights into Enhanced Activity
The superior performance of brominated pyrrolopyrimidines can be attributed to several factors rooted in fundamental principles of medicinal chemistry and pharmacology. The strategic placement of a bromine atom can significantly alter the electronic and steric properties of the molecule, leading to more favorable interactions with the target protein.[3]
One of the key mechanisms is the formation of halogen bonds . A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on the target protein.[3][4][5] This provides an additional anchoring point, increasing the binding affinity and residence time of the inhibitor in the kinase's ATP-binding pocket.
Furthermore, the lipophilicity introduced by the bromine atom can enhance membrane permeability, allowing for better cellular uptake and target engagement. This can translate to improved potency in cell-based assays and potentially better pharmacokinetic properties in vivo.
Visualizing the Mechanism: Key Signaling Pathways
To understand the impact of inhibiting kinases like EGFR and VEGFR2, it is essential to visualize their roles in cellular signaling. The following diagrams, generated using Graphviz, illustrate these critical pathways.
Caption: EGFR Signaling Pathway.
Caption: VEGFR2 Signaling Pathway.
Experimental Protocols: Ensuring Scientific Rigor
The following are detailed, step-by-step methodologies for the key experiments used to evaluate the biological activity of brominated and non-brominated pyrrolopyrimidines.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Caption: Kinase Inhibition Assay Workflow.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compound in DMSO.
-
Assay Plate Setup: Add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Addition: Add 2.5 µL of the diluted kinase solution to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a mixture containing the kinase substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add the detection reagents from the luminescence-based assay kit according to the manufacturer's protocol. This typically involves a two-step process to first stop the kinase reaction and deplete remaining ATP, followed by the addition of a reagent to convert the generated ADP to a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][10]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[11][12]
Caption: MTT Cell Viability Assay Workflow.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11][13][14]
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3][4]
Caption: Apoptosis Assay Workflow.
Materials:
-
Cancer cell line of interest
-
Test compound
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at a relevant concentration (e.g., at or near the IC50) for a specified time. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. FITC-Annexin V is typically detected in the FL1 channel, and PI in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
Conclusion: The Strategic Imperative of Bromination
For researchers and drug development professionals, this guide underscores the importance of considering halogenation, and specifically bromination, as a key tool in the optimization of heterocyclic lead compounds. The detailed protocols provided offer a robust framework for the in-house evaluation of such compounds, ensuring the generation of reliable and reproducible data to drive forward the development of the next generation of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 7-azaisoindigo derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Pyrrolopyrimidine Scaffold: A Privileged Framework for Kinase Inhibition - A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets. Within the vast landscape of kinase inhibitor scaffolds, the pyrrolopyrimidine core has emerged as a "privileged" structure. Its resemblance to the adenine core of ATP allows it to effectively compete for the kinase ATP-binding site, providing a robust foundation for the development of targeted therapeutics.[1]
This guide provides an in-depth comparison of kinase inhibitors derived from the pyrrolopyrimidine scaffold, with a particular focus on the synthetic versatility offered by starting materials such as 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine . While this specific compound is a key building block, this guide will delve into the broader class of pyrrolopyrimidine inhibitors, using well-characterized examples to illustrate the principles of their design, mechanism of action, and experimental evaluation.[1][2] We will explore how strategic modifications to this core structure influence potency and selectivity against key cancer-associated kinases, including EGFR, VEGFR, Aurora Kinases, and JAKs.
The Strategic Advantage of the Pyrrolopyrimidine Core
The pyrrolo[3,2-d]pyrimidine and its isomeric pyrrolo[2,3-d]pyrimidine frameworks are bicyclic heterocyclic systems that mimic the purine ring of adenine.[3] This structural analogy is the cornerstone of their efficacy as ATP-competitive kinase inhibitors. The nitrogen atoms within the pyrimidine ring and the pyrrole moiety provide crucial hydrogen bonding interactions with the kinase hinge region, a conserved motif in the ATP-binding pocket.
The true power of this scaffold lies in its synthetic tractability. Starting materials like this compound offer two reactive sites for chemical modification.[2] The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various side chains that can extend into the solvent-exposed region of the ATP-binding site, thereby enhancing potency and selectivity. The bromine atom at the 7-position can be functionalized through cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl or other substituents that can further modulate the inhibitor's properties.[4]
Comparative Analysis of Pyrrolopyrimidine-Based Kinase Inhibitors
To illustrate the structure-activity relationships (SAR) and the impact of substitutions on the pyrrolopyrimidine core, we will compare several well-characterized inhibitors targeting different kinase families.
| Inhibitor | Pyrrolopyrimidine Core | Key Substitutions | Primary Kinase Target(s) | Potency (IC50) |
| AEE788 | 7H-pyrrolo[2,3-d]pyrimidine | 4-anilino, 6-phenyl | EGFR, VEGFR2 | 2 nM (EGFR), 77 nM (VEGFR2) |
| VX-680 (Tozasertib) | Not specified, but contains a pyrimidine core | N/A | Aurora A, B, C | 0.6 nM (Aurora A), 18 nM (Aurora B) |
| TG101348 (Fedratinib) | Not specified, but contains a pyrimidine core | N/A | JAK2 | 3 nM |
| Compound 27 (Axl/Mer inhibitor) | 7H-pyrrolo[2,3-d]pyrimidine | 2-anilino, 7-aryl | Axl, Mer | 16 nM (Axl), 2 nM (Mer) |
AEE788 , a dual EGFR and VEGFR inhibitor, exemplifies the introduction of a substituted aniline at the 4-position of the pyrrolopyrimidine ring. This substitution pattern allows for potent inhibition of both receptor tyrosine kinases involved in tumor growth and angiogenesis.
VX-680 (Tozasertib) is a potent pan-Aurora kinase inhibitor. While its specific core is not detailed as a pyrrolopyrimidine in the provided context, its pyrimidine-based structure and potent activity against the Aurora kinase family highlight the versatility of this general scaffold in targeting serine/threonine kinases crucial for mitotic progression.
TG101348 (Fedratinib) is a selective JAK2 inhibitor. The JAK/STAT pathway is a critical signaling cascade in hematopoiesis and immune response, and its dysregulation is implicated in myeloproliferative neoplasms. The development of potent and selective JAK2 inhibitors from pyrimidine-based scaffolds underscores the therapeutic potential of targeting this pathway.
A novel series of 7-aryl-2-anilino-pyrrolopyrimidines have been identified as potent inhibitors of the TAM family kinases, Axl and Mer, which are involved in tumor survival and chemoresistance. A representative compound from this series, compound 27 , demonstrates the power of substitution at both the 2- and 7-positions of the pyrrolopyrimidine core to achieve high potency and selectivity. Docking studies suggest that the anilino moiety forms a key interaction with the kinase domain, while the 7-aryl group contributes to overall binding affinity.
Key Signaling Pathways Targeted by Pyrrolopyrimidine Inhibitors
Understanding the biological context of kinase inhibition is crucial for rational drug design and development. Below are simplified representations of the signaling pathways targeted by the compared inhibitors.
Caption: EGFR and VEGFR signaling pathways and the inhibitory action of AEE788.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 1032650-41-1 [smolecule.com]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the In Vitro Anticancer Activity of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vitro anticancer activity of the novel compound 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. As a Senior Application Scientist, the goal is to present a scientifically rigorous approach, blending established protocols with the rationale behind experimental choices to ensure data integrity and reproducibility. This document will compare the subject compound's potential efficacy against established anticancer agents, providing the necessary context for its evaluation.
Introduction: The Therapeutic Potential of Pyrrolo[3,2-d]pyrimidines
The pyrrolo[3,2-d]pyrimidine scaffold is a significant heterocyclic system, analogous to the natural purine bases found in nucleotides.[1][2] This structural similarity allows compounds derived from this scaffold to interact with a multitude of biological targets, making them a focal point in medicinal chemistry, particularly in the development of novel therapeutic agents.[1] Halogenated pyrrolo[3,2-d]pyrimidine analogues have demonstrated notable antiproliferative activity across a range of cancer cell lines.[3][4] Specifically, this compound is a heterocyclic compound with promising biological activities, including potential as an anticancer agent.[5] Its unique structure, featuring bromine and chlorine atoms, provides reactive sites for further chemical modifications and is thought to be crucial for its bioactivity.[1][5][6]
This guide will outline a series of in vitro experiments designed to elucidate the anticancer properties of this compound. We will explore its cytotoxic effects, its influence on apoptosis and the cell cycle, and potential mechanisms of action, drawing comparisons with established anticancer drugs such as Epidermal Growth Factor Receptor (EGFR) inhibitors.
Section 1: Foundational Cytotoxicity Assessment
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. This is crucial for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.
To contextualize the activity of this compound, it is essential to include well-characterized anticancer agents in the experimental design. A suitable comparator would be an EGFR inhibitor like Gefitinib or Erlotinib . These are small-molecule tyrosine kinase inhibitors that have been approved for the treatment of non-small cell lung cancer (NSCLC).[7][8] EGFR signaling is a critical pathway that controls cell differentiation, proliferation, and survival, and its dysregulation is a common feature in many cancers.[9][10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for assessing cell viability.[11] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparative agent (e.g., Gefitinib) in culture medium. Replace the existing medium with the medium containing the compounds. Include untreated and vehicle-treated (e.g., DMSO) control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | A549 (Lung) | Experimental Data |
| This compound | MCF-7 (Breast) | Experimental Data |
| Gefitinib | A549 (Lung) | Reference Value |
| Gefitinib | MCF-7 (Breast) | Reference Value |
This table will be populated with the experimentally determined IC50 values.
Section 2: Elucidating the Mechanism of Cell Death: Apoptosis
A critical aspect of an anticancer drug's mechanism is its ability to induce programmed cell death, or apoptosis. The evasion of apoptosis is a hallmark of cancer.[12] Therefore, determining if this compound induces apoptosis is a key validation step.
This flow cytometry-based assay is a standard method for detecting apoptosis.[13][14] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[13]
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours. Include untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
References
- 1. 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | 1311275-27-0 | Benchchem [benchchem.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 1032650-41-1 [smolecule.com]
- 6. nbinno.com [nbinno.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Power of EGFR Inhibitors in Cancer Treatment [delveinsight.com]
- 11. benchchem.com [benchchem.com]
- 12. Apoptosis Assays [sigmaaldrich.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. scispace.com [scispace.com]
The 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine Scaffold: A Privileged Substructure for Potent Kinase Inhibitors
A Comparative Guide to Structure-Activity Relationship (SAR) Studies
The 5H-pyrrolo[3,2-d]pyrimidine core, an isomer of the clinically significant 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, represents a valuable template in medicinal chemistry for the development of potent kinase inhibitors. Its structural resemblance to the adenine core of ATP allows molecules based on this heterocycle to effectively compete for the ATP-binding site of a wide range of protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases like cancer.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from the versatile starting material, 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine . The presence of two distinct halogen atoms at the C4 and C7 positions offers orthogonal reactivity, enabling selective modifications and a systematic exploration of the chemical space around the core scaffold. We will dissect the impact of substitutions at the C4, C5, and C7 positions on the biological activity of these analogs, with a primary focus on their role as kinase inhibitors. This analysis is supported by experimental data from various studies, providing a comparative framework for researchers in drug discovery and development.
The Strategic Importance of the this compound Intermediate
The this compound scaffold is a strategic starting point for library synthesis due to the differential reactivity of the chloro and bromo substituents. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, ether, or thioether linkages. In contrast, the bromine atom at the C7 position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira reactions, enabling the installation of a diverse array of aryl, heteroaryl, or alkynyl groups. The pyrrole nitrogen (N5) can also be alkylated or arylated to further explore the SAR. This versatility allows for a three-dimensional exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship at the C4-Position: The Hinge-Binding Domain
The C4 position of the pyrrolo[3,2-d]pyrimidine scaffold is pivotal for its interaction with the hinge region of the kinase ATP-binding site. Modifications at this position directly influence the potency and selectivity of the inhibitor.
A key strategy for potent kinase inhibition involves the introduction of a substituted aniline or phenoxy group at the C4 position. A notable example is the development of a series of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives as type-II inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1]
In this series, the incorporation of a diphenylurea moiety via an oxygen linker at the C4-position led to potent VEGFR2 inhibition. The urea motif is crucial as it can form hydrogen bonds with the kinase backbone in the DFG-out (inactive) conformation, a characteristic of type-II inhibitors.
Table 1: SAR of C4-Substituted 5-Methyl-5H-pyrrolo[3,2-d]pyrimidine Analogs as VEGFR2 Inhibitors [1]
| Compound | R (Substitution on distal phenyl ring) | VEGFR2 Kinase IC50 (nM) | HUVEC Proliferation IC50 (nM) |
| 1a | H | 180 | 1800 |
| 1b | 3-CF3 | 11 | 35 |
| 1c | 4-Cl | 12 | 100 |
| 1d | 3-Cl | 13 | 48 |
| 1e | 2-F, 5-CF3 | 8.0 | 20 |
The data clearly indicates that substitution on the distal phenyl ring of the urea moiety significantly impacts activity. The unsubstituted analog 1a is the least potent. Introduction of electron-withdrawing groups like trifluoromethyl (CF3) or chloro (Cl) at the meta or para positions of the phenyl ring, as seen in compounds 1b-1d , dramatically improves both enzymatic and cellular potency. The combination of a 2-fluoro and a 5-trifluoromethyl substituent in compound 1e resulted in the most potent inhibition of VEGFR2 kinase and HUVEC proliferation. This suggests that specific electronic and steric properties of the C4-substituent are critical for optimal interaction with the VEGFR2 active site.
The co-crystal structure of a potent analog from this series with VEGFR2 confirmed that the pyrrolo[3,2-d]pyrimidine core interacts with the hinge region, while the diphenylurea moiety extends into a hydrophobic pocket created by the DFG-out conformation.[1]
Structure-Activity Relationship at the C7-Position: Exploring the Solvent-Exposed Region
The C7 position of the pyrrolo[3,2-d]pyrimidine scaffold typically points towards the solvent-exposed region of the ATP-binding pocket. Modifications at this position can be leveraged to enhance potency, improve selectivity, and modulate physicochemical properties such as solubility.
While direct SAR studies on a series of C7-modified analogs of this compound are not extensively documented in a single publication, the principles can be inferred from studies on related scaffolds and the known reactivity of the C7-bromo group. The primary methods for modifying this position are palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the C7 position. This is a powerful strategy to probe for additional interactions within the kinase active site or to tune the overall properties of the molecule.
Sonogashira Coupling
The Sonogashira coupling allows for the installation of alkynyl groups at the C7 position. These linear and rigid linkers can be used to project a terminal functional group towards a specific region of the protein or to serve as a precursor for further chemical transformations.
The general trend observed in many kinase inhibitor scaffolds is that small, polar groups at the solvent-exposed position can improve solubility and pharmacokinetic properties, while larger, hydrophobic groups can sometimes lead to off-target activities. However, the specific SAR is highly dependent on the target kinase.
Structure-Activity Relationship at the N5-Position: The Role of the Pyrrole Nitrogen
The pyrrole nitrogen at the N5 position offers another vector for chemical modification. Alkylation or arylation at this position can influence the orientation of the scaffold within the ATP-binding site and can be used to introduce additional interaction points.
In a study on N5-substituted pyrrolo[3,2-d]pyrimidines as potential anti-cancer agents, it was found that substitution at this position significantly impacted the antiproliferative activity. Specifically, N5-substitution was shown to reduce the EC50 against CCRF-CEM leukemia cells by up to 7-fold, highlighting the importance of this position in modulating biological activity.
Experimental Protocols
General Procedure for Nucleophilic Substitution at the C4-Position
A solution of this compound (1.0 eq.) and the desired amine or phenol nucleophile (1.1-1.5 eq.) in a suitable solvent such as isopropanol or DMF is heated to reflux. A base, such as diisopropylethylamine (DIPEA) or potassium carbonate, may be added to facilitate the reaction. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction, followed by purification using column chromatography or recrystallization.
General Procedure for Suzuki-Miyaura Coupling at the C7-Position
To a degassed mixture of the 7-bromo-4-substituted-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq.), the corresponding boronic acid or boronate ester (1.2-1.5 eq.), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq.) in a solvent system like 1,4-dioxane/water or DMF, a palladium catalyst, for instance, Pd(PPh3)4 or PdCl2(dppf) (0.05-0.1 eq.), is added. The reaction mixture is heated under an inert atmosphere at 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS. The mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
The inhibitory activity of the synthesized compounds against a specific protein kinase can be determined using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
-
Compound Preparation : Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Assay Plate Preparation : Add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of a 384-well plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction : Add the kinase, substrate, and ATP to the wells to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation : Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection : Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP via a luciferase-catalyzed reaction that generates a luminescent signal.
-
Data Analysis : Measure the luminescence using a plate reader. The IC50 values are calculated from the dose-response curves by fitting the data to a four-parameter logistic equation.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key positions for modification on the this compound scaffold and a general workflow for its elaboration and biological testing.
Caption: Key modification sites on the this compound scaffold.
Caption: General workflow for the synthesis and evaluation of pyrrolo[3,2-d]pyrimidine analogs.
Conclusion
The this compound scaffold is a highly versatile and valuable starting point for the development of potent kinase inhibitors. The orthogonal reactivity of the chloro and bromo substituents allows for systematic and diverse modifications at the C4 and C7 positions, respectively, while the N5 position provides a further point for optimization.
The SAR data compiled from various studies, including those on the isomeric pyrrolo[2,3-d]pyrimidine scaffold, consistently highlight the importance of specific substitutions at these key positions. Potent kinase inhibition is often achieved by introducing substituted anilines or phenoxy groups at the C4 position to interact with the hinge region of the ATP-binding site. Modifications at the C7 and N5 positions can be used to fine-tune potency, selectivity, and pharmacokinetic properties.
The continued exploration of the chemical space around the 5H-pyrrolo[3,2-d]pyrimidine core, guided by the SAR principles outlined in this guide, holds significant promise for the discovery of novel and effective therapeutics for a range of diseases.
References
A Comparative Analysis of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine and Its Isomeric Analogs in Medicinal Chemistry
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pyrrolopyrimidine scaffold has emerged as a "privileged" structure. Its resemblance to the endogenous purine core of ATP allows for competitive binding to the ATP-binding site of a multitude of protein kinases, enzymes frequently dysregulated in cancer and inflammatory diseases. Among the various decorated pyrrolopyrimidines, halogenated intermediates offer medicinal chemists a versatile toolkit for rapid lead optimization through contemporary cross-coupling methodologies. This guide provides an in-depth comparative analysis of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine , a key building block, and its structurally related heterocyclic isomers. We will delve into a comparative analysis of their synthesis, chemical reactivity, and biological significance, supported by experimental data and protocols to empower researchers in their drug development endeavors.
Introduction to the Pyrrolopyrimidine Core and its Halogenated Derivatives
The pyrrolopyrimidine core consists of a fused pyrrole and pyrimidine ring system. The orientation of the nitrogen atoms in the pyrimidine ring and the fusion pattern of the pyrrole ring give rise to different isomers, with the pyrrolo[2,3-d]pyrimidine (7-deazapurine) and pyrrolo[3,2-d]pyrimidine (9-deazapurine) scaffolds being the most prominent in medicinal chemistry.
This compound (Compound 1 ) is a dihalogenated derivative of the 9-deazapurine core. The strategic placement of two distinct halogens, bromine and chlorine, at reactive positions makes it an exceptionally valuable intermediate. The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine at the 7-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for the sequential and regioselective introduction of diverse functionalities, a crucial aspect in the construction of compound libraries for structure-activity relationship (SAR) studies.
For a comprehensive comparison, we will evaluate Compound 1 against its isomeric counterpart, 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Compound 2 ), a 7-deazapurine analog, and other relevant heterocycles.
Synthesis of Halogenated Pyrrolopyrimidine Building Blocks
The synthetic accessibility of these core structures is a critical consideration for their application in large-scale drug discovery programs. The methodologies employed often dictate the cost and efficiency of producing a diverse library of analogs.
Synthesis of this compound (1)
A common and effective method for the synthesis of Compound 1 involves a multi-step sequence starting from a suitable pyrrolo[3,2-d]pyrimidinone precursor. The key transformation is the chlorination of a hydroxyl group at the 4-position, followed by bromination of the pyrrole ring.
A representative synthetic approach involves the treatment of 7-bromo-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one with a strong chlorinating agent like phosphorus oxychloride (POCl₃) at elevated temperatures.[1] This reaction efficiently converts the pyrimidinone to the desired 4-chloro derivative while preserving the 7-bromo substituent.[1]
Experimental Protocol: Synthesis of this compound (1)
-
Step 1: Chlorination.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-bromo-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask.
-
Heat the reaction mixture to 115 °C and stir for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound (1 ) as a solid. A reported yield for this transformation is up to 93%.[1]
-
Synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (2)
The synthesis of the isomeric Compound 2 typically starts from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The subsequent bromination is a key step.
Experimental Protocol: Synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (2)
-
Step 1: Bromination.
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as chloroform or dimethylformamide.[2][3]
-
Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature.[2]
-
Stir the reaction mixture at room temperature for 1-3 hours, or until the starting material is consumed as indicated by TLC.[4]
-
If a precipitate forms, it can be collected by filtration.[2] Alternatively, the reaction mixture can be poured into water to precipitate the product.[3]
-
Wash the collected solid with water and dry under vacuum to yield 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (2 ).[2][3]
-
Comparative Chemical Reactivity
The true utility of dihalogenated heterocycles like Compounds 1 and 2 lies in their differential reactivity, which allows for selective functionalization. The general principles of reactivity for halogenated pyrimidines can be extended to these fused systems. For palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond follows the order I > Br > Cl. Conversely, for SNAr reactions, the electron-deficient nature of the pyrimidine ring makes the C4-Cl bond highly susceptible to nucleophilic attack.
The presence of both a bromine and a chlorine atom in Compounds 1 and 2 provides two distinct reactive sites for sequential, regioselective modifications, making them invaluable in advanced organic synthesis and drug discovery.[5]
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The chlorine atom at the 4-position of the pyrimidine ring is highly activated towards SNAr due to the electron-withdrawing nature of the adjacent nitrogen atoms. This allows for the facile introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, which is a common strategy in the synthesis of kinase inhibitors. This reaction is typically performed under basic conditions at elevated temperatures.
Palladium-Catalyzed Cross-Coupling at the Bromo-Substituted Position
The bromine atom on the pyrrole ring (C7 in 1 and C5 in 2 ) is an excellent handle for various palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: for the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: for the formation of C-N bonds with amines.
-
Sonogashira Coupling: for the formation of C-C triple bonds with terminal alkynes.
-
Heck Coupling: for the formation of C-C double bonds with alkenes.
The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Logical Relationship of Reactivity
Caption: Reactivity profile of this compound.
Comparative Biological Activity and Applications
Both pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds are integral to a multitude of biologically active compounds, particularly as kinase inhibitors for the treatment of cancer and inflammatory diseases.
Pyrrolopyrimidines as Kinase Inhibitors
The structural similarity of the pyrrolopyrimidine core to adenine allows these compounds to function as ATP-competitive inhibitors of protein kinases. The pyrrolo[2,3-d]pyrimidine scaffold, in particular, is found in several FDA-approved drugs, such as the JAK inhibitor Tofacitinib and the RET kinase inhibitor Pralsetinib.
Derivatives of both isomeric cores have been extensively explored as inhibitors of various kinases, including:
-
Janus Kinases (JAKs)
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Rearranged during Transfection (RET) kinase
-
p21-Activated Kinase 4 (PAK4)
The specific substitutions on the pyrrolopyrimidine core dictate the potency and selectivity of the inhibitor for a particular kinase.
Table 1: Representative Kinase Inhibitory Activity of Pyrrolopyrimidine Derivatives
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | EGFR | 40 - 79 | [6] |
| Pyrrolo[2,3-d]pyrimidine | Her2 | 40 | [6] |
| Pyrrolo[2,3-d]pyrimidine | VEGFR2 | 136 | [6] |
| Pyrrolo[2,3-d]pyrimidine | CDK2 | 204 | [6] |
| Pyrrolo[2,3-d]pyrimidine | RET | low nM | [7] |
| Pyrrolo[3,2-d]pyrimidine | KDR (VEGFR2) | - | [8] |
Note: IC₅₀ values are highly dependent on the specific substitutions on the core scaffold and the assay conditions.
Signaling Pathways Targeted by Pyrrolopyrimidine-Based Inhibitors
The therapeutic efficacy of these compounds stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Pyrrolopyrimidine-based JAK inhibitors bind to the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT proteins, thereby blocking downstream gene transcription.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
EGFR and VEGFR Signaling Pathways
EGFR and VEGFR are receptor tyrosine kinases that play pivotal roles in cancer progression. EGFR signaling promotes cell proliferation and survival, while VEGFR signaling is crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients). Multi-targeted kinase inhibitors based on pyrrolopyrimidine scaffolds can simultaneously block these pathways, offering a powerful anti-cancer strategy.
Caption: Inhibition of EGFR and VEGFR signaling by pyrrolopyrimidines.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel pyrrolopyrimidine derivatives, standardized in vitro assays are essential.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.
-
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™)
-
384-well white assay plates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and substrate to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
Conclusion and Future Perspectives
This compound and its isomeric analogs are powerful and versatile building blocks in the design and synthesis of novel therapeutics. Their differential reactivity allows for the systematic and regioselective introduction of chemical diversity, facilitating the exploration of structure-activity relationships. The pyrrolopyrimidine scaffold has a proven track record in the development of successful kinase inhibitors, and the continued exploration of novel derivatives holds immense promise for the discovery of next-generation targeted therapies for cancer and other debilitating diseases. The experimental protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for their own investigations into this important class of heterocyclic compounds.
References
- 1. Buy this compound | 1032650-41-1 [smolecule.com]
- 2. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 22276-95-5 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Definitive Guide to Confirming the Binding Mode of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine to Its Kinase Target
For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a novel inhibitor is a cornerstone of rational drug design. This guide provides an in-depth, technical comparison of methodologies to confirm the binding mode of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine , a promising pyrrolopyrimidine-based kinase inhibitor. We will explore a multi-faceted approach, grounded in scientific integrity, to not only determine its interaction with a target kinase but also to compare its binding characteristics with established inhibitors.
The pyrrolopyrimidine scaffold is a well-established pharmacophore in kinase inhibition, with numerous derivatives targeting a range of kinases implicated in oncology and inflammatory diseases.[1][2] Understanding how this compound engages its target at an atomic level is paramount for optimizing its potency, selectivity, and overall drug-like properties. This guide will use Janus Kinase (JAK) as a representative target, given the diverse binding modes exhibited by inhibitors of this kinase family.[3][4]
The Criticality of Binding Mode Analysis in Kinase Inhibitor Development
Protein kinases are dynamic enzymes that adopt multiple conformational states. The specific conformation to which an inhibitor binds dictates its pharmacological effect. The two primary binding modes for ATP-competitive kinase inhibitors are:
-
Type I Inhibitors: These bind to the active conformation of the kinase, where the conserved DFG (Asp-Phe-Gly) motif in the activation loop is in the "in" position ("DFG-in").[3][5]
-
Type II Inhibitors: These bind to the inactive conformation of the kinase, stabilizing the "DFG-out" state.[3] This often involves accessing a hydrophobic back pocket adjacent to the ATP-binding site.[5]
The choice of binding mode has profound implications for inhibitor selectivity and can influence downstream signaling events. For instance, some Type I JAK inhibitors have been shown to induce an increase in activation loop phosphorylation despite inhibiting kinase activity, a phenomenon not observed with Type II inhibitors.[3] Therefore, a comprehensive understanding of the binding mode of this compound is essential for its development as a therapeutic agent.
A Multi-Pronged Experimental Approach to Elucidate Binding Mode
A robust confirmation of a ligand's binding mode necessitates the convergence of data from multiple biophysical and structural techniques. This guide will detail a workflow that integrates structural biology, thermodynamics, and kinetics to provide a comprehensive picture of the inhibitor-target interaction.
Experimental Workflow for Binding Mode Confirmation
Caption: Workflow for Confirming Ligand Binding Mode.
Part 1: Initial Biophysical Characterization
Before embarking on high-resolution structural studies, it is crucial to confirm direct binding and quantify the interaction parameters. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold-standard techniques for this initial characterization.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6][7] This label-free, in-solution technique is invaluable for confirming binding and understanding the forces driving complex formation.
-
Sample Preparation:
-
Dialyze the purified target kinase (e.g., JAK2 kinase domain) and this compound into the same buffer to minimize buffer mismatch effects. A common buffer is 50 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5.
-
The concentration of the kinase in the sample cell should be approximately 10-20 µM, while the inhibitor concentration in the syringe should be 10-15 times higher.
-
-
Titration:
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor solution into the kinase solution at a constant temperature (e.g., 25 °C).
-
A control titration of the inhibitor into buffer should be performed to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw titration data and subtract the heat of dilution.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).[5]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor surface.[8][9] It provides valuable kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff / kon).
-
Ligand Immobilization:
-
Immobilize the purified kinase onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
Aim for a low immobilization density to avoid mass transport limitations.
-
-
Analyte Injection:
-
Inject a series of concentrations of this compound over the sensor surface.
-
Include a buffer-only injection as a reference.
-
-
Data Analysis:
-
Generate sensorgrams by subtracting the reference channel data from the active channel data.
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon, koff, and KD.[10]
-
Comparative Data Summary
| Technique | Parameters Measured | Key Insights |
| ITC | KD, n, ΔH, ΔS | Thermodynamic driving forces of binding.[6][7] |
| SPR | kon, koff, KD | Kinetics of the binding interaction.[8][9] |
Part 2: High-Resolution Structural Determination
While biophysical techniques confirm binding, they do not reveal the precise atomic-level interactions. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for obtaining high-resolution structural information.
X-ray Crystallography
X-ray crystallography is the "gold standard" for determining the three-dimensional structure of protein-ligand complexes at atomic resolution.[3][11][12] It provides unequivocal evidence of the binding mode, including the specific amino acid residues involved in the interaction and the conformation of the inhibitor and the protein.
-
Protein Expression and Purification:
-
Express a crystallizable construct of the target kinase domain (e.g., in E. coli or insect cells).
-
Purify the protein to >95% homogeneity using affinity and size-exclusion chromatography.
-
-
Crystallization:
-
Screen for crystallization conditions using commercially available screens.
-
Co-crystallization (crystallizing the protein in the presence of the inhibitor) or soaking (soaking pre-formed protein crystals in a solution containing the inhibitor) can be employed.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from a single, well-ordered crystal at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement, followed by model building and refinement.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and dynamics of protein-ligand complexes in solution, which is a more physiologically relevant environment than a crystal lattice.[4][13][14][15] Ligand-observed NMR experiments are particularly useful for confirming binding and mapping the binding site.
-
Sample Preparation:
-
Prepare a solution of the target kinase (e.g., ~10-20 µM) and a higher concentration of this compound (e.g., ~1-2 mM) in a suitable deuterated buffer.
-
-
NMR Data Acquisition:
-
Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where the irradiation is applied at a frequency where there are no protein signals.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
Protons of the inhibitor that are in close proximity to the protein will show signals in the STD spectrum, thus identifying the binding epitope.
-
Comparative Analysis with Known JAK Inhibitors
To contextualize the binding mode of this compound, it is essential to compare it with established JAK inhibitors with known crystal structures.
| Inhibitor | Binding Mode | Key Interactions | PDB ID (JAK2) |
| Tofacitinib | Type I (DFG-in) | H-bonds with hinge region (Leu932, Glu930) | 4E4N (JAK1) |
| Ruxolitinib | Type I (DFG-in) | H-bonds with hinge region (Leu932, Glu930) | 4Z16 (JAK3) |
| NVP-BBT594 | Type II (DFG-out) | H-bonds with hinge and DFG motif | 4F08 |
A crystal structure of this compound in complex with a JAK kinase would reveal whether it adopts a Type I or Type II binding mode and allow for a direct comparison of its interactions with those of the inhibitors listed above.
Part 3: Computational Validation
Molecular docking can be a powerful tool to predict the binding pose of an inhibitor and to rationalize the experimental findings.
Molecular Docking
Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Caption: Molecular Docking Workflow.
By docking this compound into both the DFG-in and DFG-out conformations of a JAK kinase, one can generate hypotheses about its preferred binding mode, which can then be validated experimentally.
Conclusion
Confirming the binding mode of a novel inhibitor like this compound requires a rigorous, multi-disciplinary approach. By integrating biophysical techniques (ITC and SPR) for initial characterization, high-resolution structural methods (X-ray crystallography and NMR) for detailed atomic insights, and computational modeling for validation, researchers can build a comprehensive and self-validating picture of the inhibitor-target interaction. This detailed understanding is not merely academic; it is the foundation upon which more potent, selective, and ultimately, more effective therapeutic agents are built. The comparison with established inhibitors provides a crucial benchmark for evaluating the novelty and potential advantages of the new chemical entity.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 1032650-41-1 [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. altmeyers.org [altmeyers.org]
- 9. Navigating into the binding pockets of the HER family protein kinases: discovery of novel EGFR inhibitor as antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural insights into characterizing binding sites in EGFR kinase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
Cross-Validation of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine: A Comparative Guide for Kinase Inhibitor Scaffolding
For researchers, scientists, and drug development professionals, the pursuit of novel kinase inhibitors with high potency and selectivity is a paramount objective. The pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors. This guide provides an in-depth technical comparison of a key building block, 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine , with established kinase inhibitors, offering supporting experimental data and protocols to facilitate its evaluation for drug discovery programs. While this compound is primarily utilized as a versatile intermediate for the synthesis of more complex molecules, understanding its intrinsic biological potential is crucial for lead optimization strategies.[1] Research suggests that this compound possesses promising biological activities and holds potential as an anticancer agent.[2]
Introduction to this compound
This compound is a heterocyclic compound featuring a pyrrolo-pyrimidine core.[2] Its structure is characterized by the presence of bromine and chlorine atoms, which provide versatile handles for a variety of chemical modifications, making it an indispensable tool in advanced organic synthesis.[1] This compound serves as a crucial building block for the synthesis of novel drug candidates, particularly those targeting protein kinases.[1] The pyrrolo[3,2-d]pyrimidine core is a bioisostere of purine and is found in several compounds with demonstrated antiproliferative activities.[3][4]
Comparative Kinase Inhibition Profile
While specific quantitative kinase inhibition data for this compound is not extensively available in public literature, its derivatives have shown significant activity against various kinases. For the purpose of this guide, we will present a representative in vitro kinase inhibition assay protocol and compare the potential of this scaffold against well-characterized, broad-spectrum and targeted kinase inhibitors: Staurosporine and Dasatinib .
Staurosporine is a potent, broad-spectrum protein kinase inhibitor that acts by competing for the ATP binding site.[5] It inhibits a wide range of kinases, including Protein Kinase C (PKC), PKA, and p60v-src, with IC50 values in the low nanomolar range.[5] Dasatinib is a multi-targeted inhibitor with potent activity against the Bcr-Abl tyrosine kinase and Src family kinases.[6][7]
Table 1: Comparative Kinase Inhibition Profiles
| Compound | Target Kinase(s) | Representative IC50 Values | Reference(s) |
| This compound | Various (predicted) | Data not available for the parent compound. Derivatives show activity in the nM to µM range. | [4][8] |
| Staurosporine | Broad Spectrum (PKC, PKA, p60v-src, etc.) | PKC: ~3 nM, PKA: ~8 nM, p60v-src: ~6 nM | |
| Dasatinib | Bcr-Abl, Src family kinases, c-KIT, PDGFRβ | Bcr-Abl: <1 nM, Src: <1 nM, c-KIT: 5 nM | [6][9] |
Experimental Protocols
To facilitate the cross-validation of this compound and its derivatives, detailed, step-by-step methodologies for key experiments are provided below.
Synthesis of this compound
A representative synthesis for a closely related analog, 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, is described and can be adapted.[8]
Step-by-step Protocol:
-
Dissolve 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1 equivalent) in anhydrous Tetrahydrofuran (THF) at room temperature under a nitrogen atmosphere.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) directly to the solution.
-
Stir the reaction mixture under nitrogen for 3 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in Ethyl Acetate (EtOAc).
-
Wash the organic solution with aqueous sodium thiosulfate (Na2S2O3), water, and brine.
-
Dry the organic layer over magnesium sulfate (MgSO4).
-
Purify the product using silica column chromatography.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol is a general guideline for assessing the inhibitory potential of small molecules against a target kinase using a radiometric assay.[10][11]
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 1032650-41-1 [smolecule.com]
- 3. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
Benchmarking the Efficacy of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced potency and selectivity is perpetual. The 7-deazapurine scaffold, particularly the pyrrolo[3,2-d]pyrimidine core, has emerged as a privileged structure in medicinal chemistry due to its ability to mimic adenine and interact with ATP-binding sites of various kinases.[1] This guide provides an in-depth, objective comparison of the efficacy of a promising subclass, the 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine derivatives, against established kinase inhibitors and standard-of-care chemotherapies. Through the synthesis of experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their discovery programs.
The Rationale for Targeting Kinase and Metabolic Pathways in Oncology
Protein kinases are pivotal regulators of a multitude of cellular processes, including proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] The pyrrolo[3,2-d]pyrimidine scaffold, as an ATP-mimetic, is strategically designed to compete with endogenous ATP, thereby inhibiting kinase activity and disrupting downstream oncogenic signaling.
Furthermore, emerging evidence highlights the critical role of metabolic reprogramming in cancer. One-carbon (C1) metabolism, compartmentalized between the mitochondria and cytosol, is essential for the biosynthesis of nucleotides and amino acids that fuel rapid tumor growth. Serine hydroxymethyltransferase 2 (SHMT2) is a key enzyme in the mitochondrial C1 pathway and has been implicated in the oncogenic phenotype across a range of cancers.[3] Novel pyrrolo[3,2-d]pyrimidine derivatives have been designed to target this metabolic vulnerability, representing a dual-pronged attack on cancer cell proliferation.
Below is a conceptual diagram illustrating the dual-targeting approach of advanced pyrrolo[3,2-d]pyrimidine derivatives, which can be engineered to inhibit both kinase signaling pathways, such as the VEGFR2 pathway, and key metabolic enzymes like SHMT2.
Caption: Dual-targeting mechanism of pyrrolo[3,2-d]pyrimidine derivatives.
Comparative In Vitro Efficacy
The initial benchmark for any potential therapeutic is its in vitro activity against relevant cancer cell lines. Here, we compare the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values of novel halogenated this compound derivatives with established agents.
Against Triple-Negative Breast Cancer (TNBC)
TNBC is an aggressive subtype of breast cancer with limited treatment options. The MDA-MB-231 cell line is a widely used model for this disease. The standard of care for TNBC often includes taxanes like paclitaxel and anthracyclines.[4][5]
| Compound/Drug | Cell Line | EC50/IC50 (nM) | Target/Mechanism | Reference |
| Halogenated Pyrrolo[3,2-d]pyrimidine Analogues | MDA-MB-231 | 14 - 14,500 | Antiproliferative | [6] |
| Paclitaxel | MDA-MB-231 | 294.70 | Microtubule Stabilization | [7] |
| Sunitinib | MDA-MB-231 | 7,300 | Multi-kinase Inhibitor | [8] |
Note: The wide range of EC50 values for the pyrrolo[3,2-d]pyrimidine analogues reflects the screening of a series of compounds with varying substitutions.
Against Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) is notoriously difficult to treat, with gemcitabine being a cornerstone of its chemotherapeutic regimen for many years.[9] The MIA PaCa-2 and PANC-1 cell lines are common in vitro models for PDAC.
| Compound/Drug | Cell Line | IC50 (nM) | Target/Mechanism | Reference |
| AGF347 (Pyrrolo[3,2-d]pyrimidine Derivative) | MIA PaCa-2 | In vivo data available | SHMT2/C1 Metabolism Inhibitor | [3] |
| Gemcitabine | MIA PaCa-2 | 25.00 | Nucleoside Analog | [1] |
| Gemcitabine | PANC-1 | 48.55 | Nucleoside Analog | [1] |
| Sunitinib | MIA PaCa-2 | 2,670 | Multi-kinase Inhibitor | [10] |
| Sunitinib | PANC-1 | 3,530 | Multi-kinase Inhibitor | [10] |
In Vivo Efficacy and Safety Profile
While in vitro assays provide valuable initial data, the true test of a compound's therapeutic potential lies in its in vivo efficacy and safety. Human tumor xenograft models in immunocompromised mice are a standard for preclinical assessment.[9][11]
Halogenated Pyrrolo[3,2-d]pyrimidine Derivatives
A study investigating a series of halogenated pyrrolo[3,2-d]pyrimidine analogues reported a range of maximum tolerated doses (MTD) in mice between 5 and 10 mg/kg.[6] Notably, the introduction of N5-alkyl substitutions on the pyrrole ring led to a significant decrease in toxicity, with an MTD of 40 mg/kg, while maintaining comparable in vitro activity.[6] This highlights the tunability of the scaffold to optimize for a favorable therapeutic window.
AGF347 in a Pancreatic Cancer Xenograft Model
The lead compound AGF347, a pyrrolo[3,2-d]pyrimidine derivative targeting SHMT2 and cytosolic C1 enzymes, demonstrated significant in vivo antitumor efficacy. In a MIA PaCa-2 pancreatic tumor xenograft model, AGF347 showed the potential for complete responses in both early-stage and established tumors, providing a compelling proof-of-concept for this therapeutic strategy.[3]
Experimental Protocols for Benchmarking
To ensure the reproducibility and validity of efficacy studies, standardized protocols are paramount. Below are detailed methodologies for the key experiments discussed in this guide.
In Vitro Kinase Inhibition Assay
This protocol describes a common fluorescence-based method for determining a compound's inhibitory activity against a specific kinase.
Caption: Workflow for a fluorescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Plate Preparation: Utilize a low-volume 384-well plate suitable for fluorescence assays.
-
Compound Addition: Serially dilute the this compound derivatives and comparator compounds (e.g., Sunitinib) in DMSO and add them to the assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Kinase and Substrate Addition: Prepare a solution containing the target kinase (e.g., VEGFR2) and its specific peptide substrate in kinase buffer. Dispense this solution into all wells.
-
Reaction Initiation: Add an ATP solution to all wells to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), allowing the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.
-
Detection: Add a detection reagent, such as a fluorescently-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Signal Reading: Read the plate on a suitable fluorescence plate reader.
-
Data Analysis: Plot the fluorescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[2]
Caption: Workflow for a cell viability (MTT) assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrrolo[3,2-d]pyrimidine derivatives and comparator drugs.
-
Incubation: Incubate the cells for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the EC50 value by plotting the percent viability against the log of the compound concentration.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a subcutaneous xenograft model.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Current Standards of Chemotherapy for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Optimal Systemic Treatment for Early Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. Anticancer Activity of Sunitinib Analogues in Human Pancreatic Cancer Cell Cultures under Normoxia and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
As a key heterocyclic intermediate, 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 1032650-41-1) is a vital building block in advanced organic synthesis, particularly for novel drug discovery scaffolds.[1] Its utility in the lab is matched by the critical importance of its proper handling and disposal. Adherence to rigorous safety and environmental protocols is not merely a matter of regulatory compliance; it is a cornerstone of responsible scientific practice.
This guide provides a comprehensive, step-by-step framework for the disposal of this compound, grounded in established safety principles. It is designed for researchers, scientists, and drug development professionals to ensure that this valuable compound is managed safely from bench to final disposal.
Hazard Identification: The Foundation of Safe Disposal
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound and its isomers are classified as hazardous materials. The primary risks associated with this compound are its toxicity and irritant properties.[2]
GHS Hazard Classification
| Hazard Class | Code | Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Acute Tox. 3 | H301: Toxic if swallowed | 💀 | Danger |
| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation | ❗ | Warning |
| Specific target organ toxicity — Single exposure | STOT SE 3 | H335: May cause respiratory irritation | ❗ | Warning |
Data synthesized from Safety Data Sheets for closely related pyrrolo[2,3-d]pyrimidine isomers.[2]
The imperative "This material and its container must be disposed of as hazardous waste" (Safety Phrase S60) found in safety documentation serves as our guiding principle for all subsequent procedures.[2]
The Core Directive: Segregation as Halogenated Organic Waste
The molecular structure of this compound contains both bromine and chlorine atoms. This classifies it unequivocally as a halogenated organic compound .[3] This classification is the most critical factor in determining its disposal pathway.
Causality: Halogenated waste streams are segregated from non-halogenated streams for several reasons:
-
Incineration Compatibility: The preferred disposal method for many organic wastes is high-temperature incineration.[4] During combustion, halogenated compounds produce acidic gases like hydrogen chloride (HCl) and hydrogen bromide (HBr).[2] Disposal facilities equipped to handle halogenated waste have specialized scrubbers to neutralize these corrosive and toxic gases before they are released into the atmosphere.
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) specifically regulates halogenated organic compounds.[5][6] Improper mixing of waste streams can lead to non-compliance and safety hazards.
-
Prevention of Unwanted Reactions: Mixing halogenated compounds with other chemical wastes, such as strong oxidizing agents, can lead to unpredictable and hazardous reactions.[7]
Therefore, all waste containing this compound must be placed in a designated "Halogenated Organic Waste" container.[8]
Step-by-Step Disposal Protocol
This protocol outlines the process for collecting and preparing the compound for final disposal by a licensed waste management provider.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Given the compound's toxicity and irritant properties, a robust barrier between the researcher and the chemical is mandatory.
-
Hand Protection: Wear protective gloves (e.g., Nitrile rubber) that are regularly inspected for integrity.[9]
-
Eye/Face Protection: Use safety glasses with side-shields or safety goggles.[2] A face shield may be required for larger quantities or when there is a risk of splashing.
-
Skin Protection: A lab coat or other protective clothing is essential to prevent skin contact.[2]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhalation of dust or aerosols.[2][9] For emergencies or significant spill cleanup, a self-contained breathing apparatus (SCBA) may be necessary.[2]
Step 2: Waste Collection and Containerization
Proper containment is crucial to prevent environmental release and ensure safe transport.
-
Solid Waste:
-
Collect unadulterated surplus or expired this compound powder in its original container or a new, clearly labeled, sealable container.
-
Contaminated disposable materials such as weighing paper, gloves, and wipers must also be collected as hazardous waste. Place them in a designated, lined solid waste container.
-
-
Liquid Waste:
-
Container Specifications:
-
Use only containers approved for hazardous waste. These are typically made of high-density polyethylene (HDPE) or other compatible materials.[10]
-
Ensure containers have a secure, threaded cap to create a vapor-tight seal.[8]
-
Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[10]
-
Step 3: Labeling and Documentation
Accurate labeling is a legal requirement and a critical safety communication tool.
-
Label the waste container as soon as the first drop of waste is added.[8]
-
The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
The CAS Number: 1032650-41-1 .
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
For solutions, list all chemical constituents and their approximate percentages.
-
Step 4: Temporary On-Site Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area must be secure and away from incompatible materials, particularly strong oxidizing agents.[7][9]
-
Store containers in a cool, well-ventilated area, away from direct sunlight or heat sources.[2]
-
Ensure secondary containment is used to capture any potential leaks.
Step 5: Final Disposal
Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[8][11]
-
Final disposal must be conducted through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal company.[11][12]
-
These services are equipped to transport the material and ensure it is disposed of via approved methods, such as high-temperature incineration at a facility permitted to handle toxic, halogenated waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Assess the Spill: Do not approach the spill without the proper PPE.
-
Containment: Prevent the spill from spreading or entering drains.
-
Cleanup:
-
For small powder spills, carefully sweep up the material without creating dust and place it in a labeled hazardous waste container.[11]
-
Use an inert absorbent material for liquid spills.
-
Clean the area with an appropriate solvent and collect all cleanup materials as halogenated hazardous waste.
-
-
Reporting: Report the incident to your institution's EHS department.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of critical chemical reagents.
References
- 1. nbinno.com [nbinno.com]
- 2. cn.canbipharm.com [cn.canbipharm.com]
- 3. uakron.edu [uakron.edu]
- 4. researchgate.net [researchgate.net]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. epa.gov [epa.gov]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. keyorganics.net [keyorganics.net]
- 10. ethz.ch [ethz.ch]
- 11. capotchem.cn [capotchem.cn]
- 12. fishersci.com [fishersci.com]
Comprehensive Safety and Handling Guide for 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
This guide provides essential safety protocols and operational directives for the handling, use, and disposal of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1032650-41-1), a key heterocyclic intermediate in advanced organic synthesis and drug discovery.[1] Given its classification and the nature of related halogenated pyrrolopyrimidines, a stringent adherence to safety is paramount to mitigate risks of exposure and ensure a secure laboratory environment.
Hazard Identification and Risk Assessment
Primary Hazards:
-
Skin Corrosion/Irritation: Causes skin irritation, and related compounds can cause severe skin burns.[2][8][9][10]
-
Eye Damage/Irritation: Risk of serious eye irritation or damage.[8][9][10]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][8][10]
Secondary Hazards:
-
Combustion Products: In a fire, toxic and corrosive fumes may be emitted, including carbon oxides, nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).[2][10]
Due to these potential hazards, all handling of this compound must be conducted with the assumption that it is toxic and corrosive.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial. The selection of PPE should be based on the specific laboratory operation and the potential for exposure.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Dry Powder) | - Nitrile Gloves (Double-gloved recommended)- Chemical Splash Goggles- Face Shield- Lab Coat- Respiratory Protection (N95 or higher) | To prevent inhalation of fine particles and protect against accidental skin and eye contact. A face shield offers an additional layer of protection.[11][12] |
| In-Solution Handling (e.g., reaction setup, workup) | - Chemical-Resistant Gloves (e.g., Butyl rubber for solvents)- Chemical Splash Goggles- Lab Coat | Protects against splashes of the compound dissolved in potentially hazardous solvents.[13] |
| Bulk Transfer | - Heavy-Duty Chemical-Resistant Gloves- Chemical Splash Goggles- Face Shield- Chemical-Resistant Apron or Suit- Respiratory Protection (as needed) | Enhanced protection is necessary when handling larger quantities due to the increased risk of significant spills and splashes.[13][14] |
| Spill Cleanup | - Chemical-Resistant Gloves- Chemical Splash Goggles- Face Shield- Chemical-Resistant Suit or Apron- Chemical-Resistant Boots- Respirator with appropriate cartridge | Maximum protection is required during spill cleanup to prevent exposure through all routes.[12][15] |
dot
Caption: PPE selection workflow for handling the target compound.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage Conditions: Store in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3] The recommended storage temperature is 2-8°C.[2] The container must be kept tightly closed.[2][8] Some related compounds are light-sensitive, so storage in a dark location is advisable.[2]
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings (e.g., GHS pictograms for acute toxicity and corrosion).[2]
Handling and Use
-
Controlled Environment: All manipulations of this compound must be performed within a certified chemical fume hood to ensure adequate exhaust ventilation.[2][3]
-
Avoid Dust Formation: When handling the solid, use techniques that minimize the generation of dust.[2][4]
-
Personal Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[8][9] Contaminated clothing should be removed immediately and laundered before reuse.[8][9]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][8]
Spill Management
-
Small Spills (Dry):
-
Large Spills:
-
Evacuate the laboratory and alert safety personnel immediately.
-
Prevent entry into the area.
-
Cleanup should only be performed by trained personnel with appropriate respiratory protection, such as a self-contained breathing apparatus.[2]
-
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal Route: This material and its container must be disposed of as hazardous waste through a licensed professional waste disposal service.[2][8][9] Do not dispose of it down the drain or in regular trash.[16]
Emergency Procedures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8][10]
-
Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. Seek immediate medical attention.[2][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][8][9]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give half a liter of water to drink. Seek immediate medical attention.[2]
By adhering to these stringent safety and handling protocols, researchers can effectively mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.
References
- 1. nbinno.com [nbinno.com]
- 2. cn.canbipharm.com [cn.canbipharm.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
- 6. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. colgate.edu [colgate.edu]
- 12. quora.com [quora.com]
- 13. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. osha.oregon.gov [osha.oregon.gov]
- 15. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 16. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
